3-(Boc-amino)-3-methyl-1-butanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(4-hydroxy-2-methylbutan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-9(2,3)14-8(13)11-10(4,5)6-7-12/h12H,6-7H2,1-5H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSUFODBDZQCHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573097 | |
| Record name | tert-Butyl (4-hydroxy-2-methylbutan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167216-22-0 | |
| Record name | tert-Butyl (4-hydroxy-2-methylbutan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-(Boc-amino)-3-methyl-1-butanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a reliable synthetic route for the preparation of 3-(tert-butoxycarbonylamino)-3-methyl-1-butanol, a valuable building block in medicinal chemistry and drug development. The presented methodology is based on established chemical transformations and offers a clear pathway for the efficient synthesis of this target molecule. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.
Synthetic Strategy
The synthesis of 3-(Boc-amino)-3-methyl-1-butanol is most effectively achieved through a two-step process commencing with the Boc-protection of 3-amino-3-methylbutanoic acid, followed by the selective reduction of the carboxylic acid functionality. This approach ensures the preservation of the Boc protecting group while efficiently yielding the desired amino alcohol.
Experimental Protocols
Step 1: Synthesis of 3-(tert-butoxycarbonylamino)-3-methylbutanoic Acid
This procedure details the protection of the amino group of 3-amino-3-methylbutanoic acid using di-tert-butyl dicarbonate (Boc₂O).
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(Boc-amino)-3-methyl-1-butanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H NMR spectrum of 3-(Boc-amino)-3-methyl-1-butanol, a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural confirmation. This document outlines the predicted ¹H NMR data, a comprehensive experimental protocol for its acquisition, and a discussion of the spectral features.
Chemical Structure and Proton Environments
The structure of this compound, systematically named tert-butyl (4-hydroxy-2-methylbutan-2-yl)carbamate, contains several distinct proton environments that give rise to a characteristic ¹H NMR spectrum. The protons are labeled alphabetically in the diagram below for assignment purposes.
Figure 1: Chemical structure of this compound with proton labeling.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR data for this compound in a common deuterated solvent such as CDCl₃. The chemical shifts of exchangeable protons (NH and OH) can vary with concentration and temperature.
| Proton Label | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Hᵢ | -(C(CH₃)₃) | 1.45 | singlet | 9H | - |
| Hₐ | -C(CH₃)₂- | 1.25 | singlet | 6H | - |
| Hₑ | -CH₂-C(CH₃)₂- | 1.70 | triplet | 2H | ~6-7 |
| H꜀ | -CH₂-OH | 3.75 | triplet | 2H | ~6-7 |
| Hⱼ | -NH- | ~4.8 (broad) | singlet | 1H | - |
| Hₖ | -OH | ~2.5 (broad) | singlet | 1H | - |
Rationale for Predictions:
-
Hᵢ (Boc group): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet in the upfield region, typically around 1.4-1.5 ppm.
-
Hₐ (gem-dimethyl): The six equivalent protons of the two methyl groups attached to the quaternary carbon will also produce a singlet, expected around 1.2-1.3 ppm.
-
Hₑ (Methylene adjacent to quaternary carbon): These protons are adjacent to the -CH₂OH group and will therefore be split into a triplet. Their position is slightly downfield due to the proximity of the electron-withdrawing amino group.
-
H꜀ (Methylene adjacent to hydroxyl): These protons are deshielded by the adjacent electronegative oxygen atom, resulting in a significant downfield shift to around 3.7-3.8 ppm. They will appear as a triplet due to coupling with the neighboring -CH₂- group.
-
Hⱼ (Amine proton): The carbamate NH proton signal is often broad and its chemical shift is variable. In the absence of hydrogen bonding, it is typically found in the 4.5-5.5 ppm range.
-
Hₖ (Hydroxyl proton): The alcohol proton signal is also typically broad and its chemical shift is dependent on solvent, concentration, and temperature. It can often be observed between 2-4 ppm. The exchange of labile protons like -OH and -NH with trace amounts of acid or water can lead to peak broadening and a lack of observable coupling.[1]
Experimental Protocols
A detailed methodology for acquiring the ¹H NMR spectrum is provided below.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry vial. The choice of solvent can affect the chemical shifts, particularly for exchangeable protons.[2]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, to serve as a reference (δ = 0.00 ppm).
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
¹H NMR Data Acquisition
The following is a general workflow for acquiring a ¹H NMR spectrum.
Figure 2: General workflow for ¹H NMR spectroscopy.
Typical Spectrometer Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 8-16 scans for a sufficiently concentrated sample.
-
Spectral Width (SW): 0-12 ppm.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The spectrum is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration: The relative areas under each peak are determined to establish the proton ratios.
-
Peak Picking: The chemical shift of each peak is accurately determined.
By following these protocols, a high-quality and reproducible ¹H NMR spectrum of this compound can be obtained for rigorous structural analysis and purity assessment.
References
An In-Depth Technical Guide to the ¹³C NMR Characterization of 3-(Boc-amino)-3-methyl-1-butanol
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) characterization of 3-(Boc-amino)-3-methyl-1-butanol, a key intermediate in various synthetic applications. The document details predicted chemical shifts, a standard experimental protocol for data acquisition, and a logical visualization of the structure-spectrum correlation.
Predicted ¹³C NMR Spectral Data
The structure of this compound possesses seven unique carbon environments. The expected chemical shifts (δ) in a standard deuterated solvent like CDCl₃ are predicted based on established ranges for similar functional groups.[1][2][3] The electronegativity of oxygen and nitrogen atoms causes a downfield shift (higher ppm value) for adjacent carbons.[4][5]
The following table summarizes the predicted ¹³C NMR chemical shifts for each carbon atom in this compound.
| Carbon Atom (Label) | Chemical Environment Description | Predicted Chemical Shift (δ, ppm) |
| C1 | C H₂OH (Primary Alcohol) | 60 - 65 |
| C2 | C H₂ (Methylene) | 45 - 50 |
| C3 | -C (CH₃)₂-NHBoc (Quaternary Amine) | 55 - 60 |
| C4 | -C(C H₃)₂ (Gem-dimethyl) | 25 - 30 |
| C5 | -C(C H₃)₃ (Boc Quaternary) | 79 - 82 |
| C6 | -C(C H₃)₃ (Boc Methyls) | 28 - 29 |
| C7 | -C =O (Boc Carbonyl) | 155 - 157 |
Experimental Protocol for ¹³C NMR Data Acquisition
This section outlines a standard protocol for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum suitable for the structural elucidation of this compound.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh 15-30 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). The CDCl₃ solvent peak will appear as a triplet at approximately 77 ppm.[3]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
2.2. Spectrometer Setup and Calibration
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Tuning and Matching: Tune and match the ¹³C probe to the correct frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ and perform automated or manual shimming to optimize the magnetic field homogeneity.
2.3. Data Acquisition Parameters The following parameters are recommended for a standard proton-decoupled ¹³C NMR experiment.[6][7][8]
| Parameter | Recommended Value | Purpose |
| Pulse Program | zgpg30 (or equivalent) | Standard ¹H-decoupled single 30° pulse experiment. |
| Spectral Width (SW) | 0 - 220 ppm | To encompass all expected carbon signals. |
| Acquisition Time (AQ) | 2.0 - 4.0 s | Ensures good digital resolution of the signals.[9] |
| Relaxation Delay (D1) | 2.0 s | Allows for partial relaxation of nuclei between pulses. |
| Pulse Width (pw) | 30° pulse | A compromise to reduce T1 relaxation effects, especially for quaternary carbons.[9] |
| Number of Scans (NS) | 1024 - 4096 | To achieve an adequate signal-to-noise ratio, given the low natural abundance of ¹³C. |
| Temperature | 298 K (25 °C) | Standard operating temperature for routine analysis. |
2.4. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Line Broadening: Apply an exponential multiplication with a line-broadening factor of 0.5 - 1.0 Hz to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate peak integration and presentation.
-
Referencing: Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm or to an internal standard like Tetramethylsilane (TMS) at 0.0 ppm.
Visualization of Structure-Spectrum Correlation
The following diagram illustrates the logical connection between the molecular structure of this compound and its corresponding predicted ¹³C NMR signals.
Caption: Correlation of carbon atoms with predicted ¹³C NMR chemical shifts.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. year13chemistrykbhs.weebly.com [year13chemistrykbhs.weebly.com]
- 6. benchchem.com [benchchem.com]
- 7. sc.edu [sc.edu]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. books.rsc.org [books.rsc.org]
Mass Spectrometry Analysis of Boc-Protected Amino Alcohols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of Boc-protected amino alcohols, essential intermediates in pharmaceutical development and organic synthesis. This document outlines key ionization techniques, characteristic fragmentation patterns, and detailed experimental protocols for both qualitative and quantitative analysis.
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is widely employed in organic synthesis to temporarily block amine functionalities. Boc-protected amino alcohols are crucial chiral building blocks for the synthesis of a variety of pharmaceutical compounds. Accurate and reliable characterization of these intermediates is paramount to ensure the integrity and purity of final products. Mass spectrometry (MS) offers a powerful analytical tool for the structural elucidation and quantification of these compounds. This guide will delve into the primary MS techniques utilized for this purpose: Electrospray Ionization-Mass Spectrometry (ESI-MS) for direct analysis and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.
Core Principles of Mass Spectrometry for Boc-Protected Amino Alcohols
Mass spectrometry analysis of Boc-protected amino alcohols involves three main stages: ionization, mass analysis, and detection. The choice of ionization method is critical and depends on the volatility and thermal stability of the analyte.
-
Electrospray Ionization (ESI): A soft ionization technique well-suited for polar and thermally labile molecules like Boc-protected amino alcohols. ESI generates protonated molecules, [M+H]⁺, or adducts with cations like sodium, [M+Na]⁺, or potassium, [M+K]⁺, with minimal fragmentation in the ion source.[1][2] This allows for the accurate determination of the molecular weight.
-
Electron Ionization (EI): A hard ionization technique typically used with Gas Chromatography (GC). Due to the low volatility of Boc-protected amino alcohols, derivatization is necessary to convert them into more volatile species suitable for GC-MS analysis.[3] EI induces extensive fragmentation, providing detailed structural information.
Fragmentation Patterns
Understanding the fragmentation patterns of Boc-protected amino alcohols is crucial for their identification and structural confirmation.
ESI-MS/MS Fragmentation
In tandem mass spectrometry (MS/MS) experiments, the protonated molecule or adduct ion is isolated and subjected to collision-induced dissociation (CID). The fragmentation of Boc-protected amino alcohols is characterized by several key pathways:
-
Loss of the Boc Group: The most prominent fragmentation pathway involves the neutral loss of components of the Boc group. This can occur through two primary mechanisms:
-
Loss of isobutylene (56 Da): This results in the formation of a carbamic acid intermediate that can be observed as [M+H-56]⁺.
-
Loss of tert-butanol (74 Da): This fragmentation pathway is also common.
-
Complete loss of the Boc group (100 Da): This corresponds to the loss of CO₂ and isobutylene.
-
-
α-Cleavage: Cleavage of the carbon-carbon bond adjacent to the hydroxyl group is a characteristic fragmentation of alcohols.[4][5] This results in the formation of a resonance-stabilized oxonium ion.
-
Dehydration: The loss of a water molecule (18 Da) from the protonated molecule is another possible fragmentation pathway for alcohols.[4][5]
The interplay of these fragmentation pathways provides a unique fingerprint for each Boc-protected amino alcohol.
GC-MS Fragmentation (of Silylated Derivatives)
Prior to GC-MS analysis, the polar hydroxyl and amine groups of the Boc-amino alcohol are typically derivatized, most commonly through silylation (e.g., using BSTFA or MSTFA to form trimethylsilyl (TMS) derivatives).[3][6] The fragmentation of these derivatives in EI is influenced by both the original molecule and the silyl group. Characteristic fragments include ions corresponding to the silylating agent and fragments arising from cleavage of the carbon backbone.
Quantitative Analysis
Mass spectrometry, particularly when coupled with chromatography, is a powerful tool for the quantitative analysis of Boc-protected amino alcohols.
LC-MS/MS for Quantitative Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of Boc-protected amino alcohols in complex matrices.[7][8][9] The use of a stable isotope-labeled internal standard is highly recommended to ensure accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response.[7] Multiple Reaction Monitoring (MRM) is a common acquisition mode where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard, providing high selectivity.
Quantitative Data Summary
The following tables summarize the key mass spectrometric data for several common Boc-protected amino alcohols.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Boc-Alaninol | C₈H₁₇NO₃ | 175.23 | 176.1 | 120.1 ([M+H-56]⁺), 102.1 ([M+H-74]⁺), 76.1 |
| Boc-Valinol | C₁₀H₂₁NO₃ | 203.28 | 204.2 | 148.1 ([M+H-56]⁺), 130.1 ([M+H-74]⁺), 104.1 |
| Boc-Leucinol | C₁₁H₂₃NO₃ | 217.31 | 218.2 | 162.2 ([M+H-56]⁺), 144.2 ([M+H-74]⁺), 118.2 |
| Boc-Phenylalaninol | C₁₄H₂₁NO₃ | 251.32 | 252.2 | 196.2 ([M+H-56]⁺), 178.2 ([M+H-74]⁺), 152.2 |
Data compiled from PubChem entries for Boc-Alaninol[10], Boc-Valinol[11], Boc-Leucinol[12], and Boc-Phenylalaninol[13]. The relative intensities of fragment ions can vary depending on the instrument and collision energy.
Experimental Protocols
Sample Preparation for Mass Spectrometry
Proper sample preparation is crucial for obtaining high-quality mass spectra.[14][15][16][17]
Protocol 1: Sample Preparation for LC-MS/MS Analysis
-
Dissolution: Accurately weigh a small amount of the Boc-protected amino alcohol and dissolve it in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a stock concentration of approximately 1 mg/mL.
-
Dilution: Prepare working solutions by diluting the stock solution with the initial mobile phase to a final concentration suitable for MS analysis (typically in the low µg/mL to ng/mL range).
-
Internal Standard Spiking (for quantitative analysis): Add a known concentration of a suitable stable isotope-labeled internal standard to all samples, calibration standards, and quality control samples.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
LC-MS/MS Analysis
Protocol 2: Typical LC-MS/MS Parameters
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analyte.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 1 - 10 µL.
-
MS System: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 120-150 °C
-
Desolvation Gas Flow and Temperature: Optimized for the specific instrument.
-
-
Data Acquisition: Full scan for qualitative analysis or Multiple Reaction Monitoring (MRM) for quantitative analysis.
GC-MS Analysis (with Silylation)
Protocol 3: Silylation and GC-MS Analysis
-
Drying: Accurately weigh the Boc-protected amino alcohol into a reaction vial and dry it completely under a stream of nitrogen or in a vacuum desiccator.
-
Derivatization: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)) and a suitable solvent (e.g., pyridine, acetonitrile).
-
Reaction: Cap the vial tightly and heat at 60-80 °C for 30-60 minutes.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
-
GC System: A gas chromatograph with a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms).
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80-100 °C), ramp to a high temperature (e.g., 280-300 °C).
-
MS System: A mass spectrometer with an Electron Ionization (EI) source.
-
Ion Source Temperature: 200-230 °C.
-
Electron Energy: 70 eV.
-
Data Acquisition: Full scan mode.
-
Visualizations
The following diagrams illustrate key workflows and concepts in the mass spectrometric analysis of Boc-protected amino alcohols.
References
- 1. Adduct Formation in ESI/MS by Mobile Phase Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. osti.gov [osti.gov]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. 1,1-Dimethylethyl N-((1S)-2-hydroxy-1-methylethyl)carbamate | C8H17NO3 | CID 7023103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. Boc-L-leucinol | C11H23NO3 | CID 7018766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. N-Boc-DL-phenylalaninol | C14H21NO3 | CID 545866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. massspec.unm.edu [massspec.unm.edu]
An In-depth Technical Guide to the Infrared Spectroscopy of Boc-Protected Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups in organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients. Its stability under various conditions and the ease of its removal make it an invaluable tool for chemists. Infrared (IR) spectroscopy is a powerful and rapid analytical technique for confirming the successful installation and removal of the Boc group. This guide provides a comprehensive overview of the characteristic IR absorption bands of Boc-protected compounds, detailed experimental protocols, and the interpretation of spectral data.
Core Principles of IR Spectroscopy for Boc-Protection Analysis
The confirmation of a Boc-protection reaction via IR spectroscopy relies on the observation of the appearance and disappearance of specific vibrational bands corresponding to the functional groups involved. The key transformations are the conversion of a primary or secondary amine to a carbamate.
Key Spectroscopic Changes Upon Boc Protection:
-
Appearance of the Carbamate Carbonyl (C=O) Stretch: A strong, sharp absorption band emerges in the region of 1720-1680 cm⁻¹ . This is the most prominent and diagnostic peak for a Boc-protected compound.[1]
-
Disappearance/Shifting of the N-H Stretch: For primary (R-NH₂) and secondary (R₂-NH) amines, the characteristic N-H stretching vibrations, typically found between 3500-3300 cm⁻¹ , will disappear or be replaced by a single, weaker N-H stretch of the carbamate.[1][2] Tertiary amines, lacking an N-H bond, will not show a change in this region.
-
Appearance of tert-Butyl Group Vibrations: The introduction of the Boc group brings with it the characteristic vibrations of the tert-butyl moiety, including C-H stretching and bending modes.
Characteristic Infrared Absorption Frequencies
The following tables summarize the key IR absorption bands for Boc-protected compounds and the parent amines. These values are typical and can be influenced by the molecular environment, solvent, and hydrogen bonding.
Table 1: Characteristic IR Bands of Boc-Protected Compounds
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity/Description |
| Carbamate | C=O Stretch | 1720-1680[1] | Strong, Sharp |
| Carbamate | N-H Stretch | ~3440-3200 | Medium to Weak, can be broad with H-bonding |
| Carbamate | C-N Stretch | 1335-1250 | Medium to Strong |
| tert-Butyl | C-H Stretch (asymmetric) | ~2975 | Strong |
| tert-Butyl | C-H Stretch (symmetric) | ~2870 | Medium |
| tert-Butyl | C-H Bend (umbrella) | ~1365 | Strong |
| tert-Butyl | C-H Bend (asymmetric) | ~1462[3] | Medium |
| Carbamate | O-C-O Stretch | 1170-1150 | Strong |
Table 2: Characteristic IR Bands of Primary and Secondary Amines (Starting Materials)
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity/Description |
| Primary Amine (R-NH₂) | N-H Stretch (asymmetric) | 3400-3300[2] | Medium (two bands) |
| Primary Amine (R-NH₂) | N-H Stretch (symmetric) | 3330-3250[2] | Medium (two bands) |
| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1650-1580[2] | Medium to Strong |
| Secondary Amine (R₂-NH) | N-H Stretch | 3350-3310[2] | Weak to Medium (one band) |
| Aliphatic Amines | C-N Stretch | 1250-1020[2] | Weak to Medium |
| Aromatic Amines | C-N Stretch | 1335-1250[2] | Strong |
Experimental Protocols
Attenuated Total Reflectance (ATR) FTIR spectroscopy is a common and convenient method for analyzing Boc-protected compounds as it requires minimal sample preparation.
Protocol for ATR-FTIR Analysis:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and atmosphere (e.g., CO₂ and water vapor).[1]
-
-
Sample Application:
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[1]
-
For solid samples, apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Acquire the IR spectrum of the sample. The instrument software will automatically subtract the background spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹.[4]
-
-
Data Analysis:
-
Identify the characteristic absorption bands as outlined in Tables 1 and 2.
-
For confirmation of a Boc-protection reaction, verify the disappearance of the starting amine's N-H stretch (if applicable) and the appearance of the strong carbamate C=O stretch.[1][4]
-
For confirmation of Boc deprotection, verify the disappearance of the carbamate C=O stretch and the reappearance of the N-H stretches of the free amine.[4]
-
Visualization of Analytical Workflows
Workflow for Confirmation of Boc-Protection
The following diagram illustrates a typical workflow for the confirmation of a Boc-protection reaction using various analytical techniques, with a key decision point based on the initial IR spectroscopic analysis.
Caption: Workflow for the synthesis and analytical confirmation of a Boc-protection reaction.
Logical Flow for IR Spectral Interpretation of Boc Protection
This diagram outlines the decision-making process when interpreting an IR spectrum to confirm the success of a Boc-protection reaction on a primary or secondary amine.
Caption: Decision tree for confirming Boc protection via IR spectroscopy.
Influence of Molecular Environment on IR Spectra
-
Hydrogen Bonding: In the solid state or in concentrated solutions, the N-H group of a Boc-protected amine can participate in hydrogen bonding. This typically causes the N-H stretching band to become broader and shift to a lower wavenumber (e.g., from ~3400 cm⁻¹ for a "free" N-H to ~3200 cm⁻¹ for a hydrogen-bonded N-H).[5][6][7] The C=O stretching frequency can also be affected, often shifting to a lower wavenumber as hydrogen bonding to the carbonyl oxygen weakens the C=O bond.[8]
-
Conjugation: If the carbamate group is conjugated with a double bond or an aromatic ring, the C=O stretching frequency will typically be lowered by 15-30 cm⁻¹. This is due to the delocalization of electron density, which reduces the double-bond character of the carbonyl group.
-
Solvent Effects: The polarity of the solvent can influence the positions of the N-H and C=O stretching bands. Polar solvents can interact with these groups, leading to shifts in their absorption frequencies, often to lower wavenumbers.
Conclusion
Infrared spectroscopy is an indispensable technique in the workflow of drug development and organic synthesis for the rapid and reliable confirmation of Boc-protection and deprotection reactions. By understanding the characteristic absorption frequencies of the key functional groups and the factors that influence them, researchers can efficiently monitor their reactions and ensure the integrity of their synthetic intermediates. The combination of a quick IR check followed by more detailed analysis by NMR and mass spectrometry provides a robust analytical strategy for working with Boc-protected compounds.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. [1606.04323] Effect of hydrogen bonding on infrared absorption intensity [arxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Correlation between the hydrogen-bond structures and the C=O stretching frequencies of carboxylic acids as studied by density functional theory calculations: theoretical basis for interpretation of infrared bands of carboxylic groups in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 3-(Boc-amino)-3-methyl-1-butanol (CAS 167216-22-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Boc-amino)-3-methyl-1-butanol, with CAS number 167216-22-0, is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure incorporates a tert-butyloxycarbonyl (Boc) protected amine and a primary alcohol, making it a valuable intermediate for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, a representative synthetic application, and safety information.
The primary utility of this compound lies in its role as a precursor in the synthesis of pharmacologically active compounds. Notably, it has been identified as a key intermediate in the preparation of C-terminal sulfonamide analogs of NN703, a potent growth hormone secretagogue. The Boc protecting group allows for selective reactions at other functional groups within a molecule, and its straightforward removal under acidic conditions provides a versatile tool in multi-step synthetic pathways.
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound.
| Identifier | Value |
| CAS Number | 167216-22-0[1][2][3][4] |
| IUPAC Name | tert-butyl (4-hydroxy-2-methylbutan-2-yl)carbamate[1] |
| Molecular Formula | C₁₀H₂₁NO₃[1] |
| Molecular Weight | 203.28 g/mol [1][2] |
| SMILES | CC(C)(NC(=O)OC(C)(C)C)CCO[1] |
| InChI Key | QHSUFODBDZQCHO-UHFFFAOYSA-N[2] |
| Property | Value |
| Physical Form | Liquid or Solid or Semi-solid or lump[3] |
| Purity | ≥95%[1][3] |
| Topological Polar Surface Area (TPSA) | 58.56 Ų[1] |
| logP | 1.6721[1] |
| Hydrogen Bond Acceptors | 3[1] |
| Hydrogen Bond Donors | 2[1] |
| Rotatable Bonds | 3[1] |
Synthetic Utility and Experimental Protocol
As an intermediate, this compound is primarily utilized in coupling reactions to build larger molecules. The Boc-protected amine is stable under a variety of reaction conditions, allowing for modification of the terminal hydroxyl group. Subsequently, the Boc group can be removed to liberate the amine for further functionalization.
Representative Experimental Protocol: Oxidation of the Primary Alcohol to an Aldehyde
This protocol describes a general method for the oxidation of a Boc-protected amino alcohol to the corresponding aldehyde, a common transformation in organic synthesis. This is a representative procedure and may require optimization for specific applications.
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add Dess-Martin periodinane (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir vigorously for 15-20 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired aldehyde.
Role in the Synthesis of Growth Hormone Secretagogues
The primary documented application of this compound is in the synthesis of analogs of the growth hormone secretagogue NN703. Growth hormone secretagogues are compounds that stimulate the release of growth hormone from the pituitary gland. They are of therapeutic interest for treating growth hormone deficiencies and other related conditions.
The following diagram illustrates the conceptual workflow of how an intermediate like this compound is incorporated into a larger, pharmacologically active molecule.
Caption: Synthetic pathway from intermediate to final product.
Safety and Handling
| Hazard Category | Description |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Eye Damage/Irritation | May cause serious eye irritation. |
| Respiratory Sensitization | May cause respiratory irritation. |
Handling Recommendations:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, and well-ventilated place. Keep container tightly closed.
Conclusion
This compound is a valuable synthetic intermediate with a clear application in the field of medicinal chemistry, particularly in the development of growth hormone secretagogues. Its bifunctional nature, combined with the stability and reliable deprotection of the Boc group, makes it a useful tool for the construction of complex molecular architectures. While it does not possess inherent biological activity, its role as a building block is critical for the synthesis of potentially therapeutic agents. Researchers and drug development professionals can leverage the information in this guide for the safe and effective use of this compound in their synthetic endeavors.
References
Stability of 3-(Boc-amino)-3-methyl-1-butanol Under Acidic Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of 3-(Boc-amino)-3-methyl-1-butanol under acidic conditions. Due to the widespread use of the tert-butoxycarbonyl (Boc) protecting group in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients, a thorough understanding of its lability is crucial for process development, optimization, and ensuring product quality. This document outlines the mechanism of acid-catalyzed deprotection, factors influencing the reaction rate, potential side products, and detailed experimental protocols for stability assessment.
Introduction to the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, particularly in peptide synthesis and medicinal chemistry.[1] Its popularity stems from its general stability under a wide range of nucleophilic and basic conditions, while being readily cleaved under acidic conditions.[2][3] This orthogonality allows for selective deprotection in the presence of other protecting groups, a critical aspect in multi-step syntheses.
This compound is a valuable chiral building block in the synthesis of various biologically active molecules. Its stability under different processing and storage conditions, especially pH, is a critical parameter that can impact the yield, purity, and overall success of a synthetic route.
Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group in the presence of acid is a well-established process.[4] The generally accepted mechanism proceeds through the following key steps:
-
Protonation: The initial step involves the protonation of the carbamate oxygen by an acid (H⁺), enhancing the electrophilicity of the carbonyl carbon.
-
Cleavage: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid readily decomposes, losing carbon dioxide (CO₂) to yield the free amine.
The formation of the stable tert-butyl cation is a significant driving force for this reaction. This cation can then be trapped by a nucleophile or eliminate a proton to form isobutylene.[1]
Caption: Acid-catalyzed deprotection mechanism of this compound.
Factors Influencing Stability
| Factor | Influence on Deprotection Rate | Rationale |
| Acid Strength | Stronger acids lead to faster deprotection. | A higher concentration of protons shifts the initial equilibrium towards the protonated carbamate, accelerating the cleavage step.[1] |
| Acid Concentration | Higher acid concentration generally increases the rate. | Studies have shown that for some Boc-protected amines, the reaction rate has a second-order dependence on the HCl concentration.[1][5] |
| Temperature | Increased temperature accelerates the reaction. | As with most chemical reactions, higher temperatures provide the necessary activation energy for the cleavage of the C-O bond. Thermal deprotection in the absence of acid is also possible at very high temperatures.[6] |
| Solvent | Polar, protic solvents can facilitate the reaction. | Solvents that can stabilize the charged intermediates and transition states can increase the reaction rate. Common solvents for deprotection include dichloromethane (DCM), dioxane, and methanol.[7] |
| Steric Hindrance | Increased steric hindrance around the nitrogen can slow down the reaction. | While the tertiary nature of the amine in this compound is fixed, steric bulk on adjacent groups can influence the approach of the acid and solvent molecules. |
| Presence of Nucleophiles | Can lead to side products. | The tert-butyl cation generated during the reaction is an electrophile and can be trapped by nucleophiles present in the reaction mixture, including the hydroxyl group of the substrate itself or solvent molecules. The use of scavengers like triethylsilane or anisole can mitigate this. |
Potential Degradation Products
Under acidic conditions, the primary degradation product of this compound is the corresponding free amine, 3-amino-3-methyl-1-butanol. However, other side products may form, particularly under harsh conditions or in the presence of certain reagents.
| Product | Formation Pathway |
| 3-Amino-3-methyl-1-butanol | Primary product from the acid-catalyzed deprotection. |
| tert-Butylated byproducts | The tert-butyl cation can alkylate the starting material or the deprotected product, for example, at the hydroxyl group. |
| Isobutylene | Formed from the deprotonation of the tert-butyl cation. |
Experimental Protocol for Stability Assessment
The following is a proposed experimental protocol for determining the stability of this compound under various acidic conditions. This protocol can be adapted based on the specific laboratory equipment and analytical capabilities available.
Objective: To determine the rate of deprotection and identify the degradation products of this compound under defined acidic conditions.
Materials:
-
This compound
-
Acids: Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in dioxane, Sulfuric acid
-
Solvents: Dichloromethane (DCM), Methanol, Toluene
-
Internal standard for quantitative analysis (e.g., a stable compound with a distinct NMR or HPLC signal)
-
Deuterated solvents for NMR analysis (e.g., CDCl₃, MeOD)
-
Reagents for work-up: Sodium bicarbonate solution, brine, anhydrous sodium sulfate.
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV, MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Thermostatted reaction vessels
-
Standard laboratory glassware
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound and the internal standard in the chosen reaction solvent at a known concentration.
-
Reaction Setup: In a series of thermostatted reaction vessels, add a known volume of the stock solution.
-
Initiation of Reaction: At time t=0, add a predetermined amount of the acid catalyst to each reaction vessel to achieve the desired acid concentration.
-
Sampling: At regular time intervals, withdraw an aliquot from each reaction vessel.
-
Quenching: Immediately quench the reaction in the aliquot by neutralizing the acid with a base (e.g., a saturated solution of sodium bicarbonate).
-
Sample Preparation for Analysis: Extract the quenched sample with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent. Prepare the sample for HPLC or NMR analysis by dissolving the residue in a known volume of a suitable solvent.
-
Analysis:
-
HPLC: Analyze the samples to determine the concentration of the remaining this compound and the formation of 3-amino-3-methyl-1-butanol by comparing the peak areas to a calibration curve.
-
¹H NMR: Analyze the samples to monitor the disappearance of the characteristic singlet of the nine equivalent tert-butyl protons of the Boc group (typically around 1.4-1.5 ppm).[8] The appearance of signals corresponding to the deprotected product can also be monitored.
-
LC-MS: Use LC-MS to identify the parent compound, the primary deprotected product, and any potential side products by their mass-to-charge ratio.
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Determine the reaction order and calculate the rate constant (k) for the deprotection under each set of conditions.
-
Calculate the half-life (t₁/₂) of the compound under each condition.
-
Quantify the formation of 3-amino-3-methyl-1-butanol and any identified side products over time.
Caption: A typical experimental workflow for assessing the stability of a compound.
Summary of Expected Data Presentation
The quantitative data generated from the stability studies should be summarized in a clear and concise format to allow for easy comparison of the stability of this compound under different acidic conditions.
| Acid Catalyst | Concentration | Solvent | Temperature (°C) | Rate Constant (k) | Half-life (t₁/₂) | 3-Amino-3-methyl-1-butanol Yield (%) | Major Side Product(s) (%) |
| TFA | e.g., 10% (v/v) | DCM | 25 | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| HCl | e.g., 4 M | Dioxane | 25 | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| H₂SO₄ | e.g., 1 M | Methanol | 25 | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| ... (other conditions) |
Conclusion
The stability of this compound under acidic conditions is a critical parameter for its successful application in organic synthesis and drug development. While the Boc group is known to be labile to acid, the rate of its cleavage is highly dependent on the specific reaction conditions. This guide provides a framework for understanding the factors that influence this stability and a detailed protocol for its systematic evaluation. By carefully controlling the acid strength, concentration, temperature, and solvent, researchers can optimize reaction conditions to achieve efficient deprotection while minimizing the formation of unwanted side products. The proposed experimental workflow and data presentation format will aid in the generation of robust and comparable stability data, contributing to the development of more efficient and reliable synthetic processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. researchgate.net [researchgate.net]
A Technical Guide to Determining the Solubility of 3-(Boc-amino)-3-methyl-1-butanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 3-(Boc-amino)-3-methyl-1-butanol, a key intermediate in pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive, step-by-step experimental protocol for determining its solubility in various organic solvents using the widely accepted equilibrium shake-flask method. This guide is intended to equip researchers with the necessary methodology to generate reliable and reproducible solubility data, which is crucial for process development, formulation, and other aspects of drug discovery and manufacturing. The guide includes a detailed experimental protocol, a visual representation of the workflow, and a template for data presentation.
Introduction
This compound is a protected amino alcohol that serves as a valuable building block in the synthesis of various pharmaceutical compounds. The Boc (tert-butoxycarbonyl) protecting group makes it suitable for use in peptide synthesis and other complex organic transformations. Understanding the solubility of this compound in different organic solvents is fundamental for optimizing reaction conditions, purification processes (such as crystallization), and formulation development.
A thorough search of scientific literature and chemical databases reveals a significant gap in quantitative solubility data for this compound in common organic solvents. This guide, therefore, focuses on providing a robust experimental methodology to enable researchers to determine this critical physicochemical property in their own laboratories.
Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination
The equilibrium shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and accuracy.[1] The method involves equilibrating an excess amount of the solid compound with the solvent of interest over a sufficient period to reach saturation.
2.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, dichloromethane, etc.)
-
Analytical balance
-
Spatula
-
Glass vials or flasks with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for concentration measurement.
2.2. Detailed Procedure
-
Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary.
-
Addition of Excess Solid: Accurately weigh a small amount of this compound and place it into a glass vial or flask. Add a known volume of the selected organic solvent to the vial. The amount of solid should be in excess of what is expected to dissolve to ensure that a saturated solution is formed. A good starting point is to add enough solid so that undissolved particles are clearly visible.
-
Equilibration: Tightly cap the vials to prevent solvent evaporation. Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the mixture at a constant speed for a predetermined period to allow the system to reach equilibrium. The time required to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solid remains constant.[1]
-
Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment. Carefully withdraw a sample of the supernatant using a syringe. It is crucial to avoid aspirating any solid particles.
-
Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial. This step removes any remaining undissolved microparticles.
-
Sample Preparation for Analysis: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
Concentration Analysis: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound in the saturated solution.
-
Calculation of Solubility: Calculate the solubility of the compound in the specific solvent at the given temperature, typically expressed in mg/mL or mol/L.
Data Presentation
Quantitative solubility data should be recorded in a clear and organized manner to facilitate comparison and analysis. The following table template is recommended for presenting the experimental results.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Methanol | 25 | HPLC-UV | ||
| Ethanol | 25 | HPLC-UV | ||
| Isopropanol | 25 | HPLC-UV | ||
| Acetone | 25 | HPLC-UV | ||
| Ethyl Acetate | 25 | HPLC-UV | ||
| Toluene | 25 | HPLC-UV | ||
| Dichloromethane | 25 | HPLC-UV |
Visualization of Experimental Workflow
The following diagram illustrates the key steps of the equilibrium shake-flask method for determining the solubility of this compound.
Conclusion
References
An In-depth Technical Guide to the Potential Derivatives of 3-(Boc-amino)-3-methyl-1-butanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Boc-amino)-3-methyl-1-butanol is a valuable chiral building block in modern organic synthesis and medicinal chemistry. Its bifunctional nature, possessing a protected amine and a primary alcohol, allows for a wide range of chemical modifications, leading to a diverse array of potential derivatives. The presence of a tertiary carbon attached to the nitrogen atom provides steric hindrance that can influence reactivity and confer specific conformational properties to the resulting molecules. This technical guide explores the synthesis of key derivatives of this compound, providing detailed experimental protocols and highlighting their potential applications in drug discovery and development.
Core Compound Profile
| Property | Value |
| IUPAC Name | tert-butyl (4-hydroxy-2-methylbutan-2-yl)carbamate |
| Synonyms | This compound |
| CAS Number | 167216-22-0 |
| Molecular Formula | C10H21NO3 |
| Molecular Weight | 203.28 g/mol |
| Appearance | Liquid, Solid, or Semi-solid |
| Storage Temperature | 2-8°C, sealed in a dry environment |
I. Oxidation to Aldehyde: Synthesis of tert-butyl (2-methyl-4-oxobutan-2-yl)carbamate
The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, yielding tert-butyl (2-methyl-4-oxobutan-2-yl)carbamate. This aldehyde is a key intermediate for further functionalization, such as reductive amination or Wittig reactions, to introduce new carbon-carbon or carbon-nitrogen bonds. A common and efficient method for this transformation is the use of Dess-Martin periodinane (DMP), a mild oxidizing agent that minimizes over-oxidation to the carboxylic acid.
Experimental Protocol: Dess-Martin Oxidation
Reaction: tert-butyl (4-hydroxy-2-methylbutan-2-yl)carbamate → tert-butyl (2-methyl-4-oxobutan-2-yl)carbamate
Reagents and Materials:
-
This compound (1.0 eq)
-
Dess-Martin Periodinane (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid dissolves and the two layers are clear.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude aldehyde by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure tert-butyl (2-methyl-4-oxobutan-2-yl)carbamate.
Quantitative Data:
| Reactant | Molecular Weight ( g/mol ) | Moles | Equivalents |
| This compound | 203.28 | X | 1.0 |
| Dess-Martin Periodinane | 424.14 | 1.5X | 1.5 |
| Product | Molecular Weight ( g/mol ) | ||
| tert-butyl (2-methyl-4-oxobutan-2-yl)carbamate | 201.26 |
Note: The yield for this reaction is typically high, often exceeding 85%.
Experimental Workflow: Oxidation
Caption: Workflow for the oxidation of this compound.
II. Esterification of the Hydroxyl Group
The primary alcohol of this compound can be readily esterified with a variety of carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters. These ester derivatives can be used to introduce diverse functional groups and are often employed in prodrug strategies or to modify the physicochemical properties of the parent molecule.
Experimental Protocol: Esterification with an Acyl Chloride
Reaction: this compound + R-COCl → 4-(Boc-amino)-4-methylbutyl ester
Reagents and Materials:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Tertiary amine base (e.g., triethylamine, pyridine) (1.2 eq)
-
Aprotic solvent (e.g., dichloromethane, tetrahydrofuran), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and the tertiary amine base (1.2 eq) in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
Add the acyl chloride (1.1 eq), dissolved in a small amount of the same solvent, dropwise via an addition funnel.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by silica gel column chromatography.
Quantitative Data Example: Acetate Ester Formation
| Reactant | Molecular Weight ( g/mol ) | Moles | Equivalents |
| This compound | 203.28 | X | 1.0 |
| Acetyl Chloride | 78.50 | 1.1X | 1.1 |
| Triethylamine | 101.19 | 1.2X | 1.2 |
| Product | Molecular Weight ( g/mol ) | ||
| 4-(Boc-amino)-4-methylbutyl acetate | 245.32 |
Signaling Pathway Relevance
Ester derivatives are frequently employed in the design of prodrugs. For instance, an ester linkage can be cleaved by esterases in the body to release the active parent alcohol. This strategy can be used to improve the bioavailability or pharmacokinetic profile of a drug candidate.
An In-Depth Technical Guide to the Reactivity of the Hydroxyl Group in 3-(Boc-amino)-3-methyl-1-butanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Boc-amino)-3-methyl-1-butanol is a valuable chiral building block in medicinal chemistry and organic synthesis. Its bifunctional nature, possessing a protected amine and a primary alcohol, allows for selective functionalization at either terminus. This guide focuses on the reactivity of the primary hydroxyl group, providing a technical overview of key transformations: oxidation, esterification, and etherification. The protocols and data presented herein are compiled from established synthetic methodologies and are intended to serve as a comprehensive resource for researchers engaged in the synthesis of complex molecules and active pharmaceutical ingredients.
The tert-butyloxycarbonyl (Boc) protecting group on the amine is stable under a range of reaction conditions, allowing for the selective manipulation of the hydroxyl group. This guide will detail common and efficient protocols for these transformations, present expected outcomes in tabular format, and provide visual workflows and reaction pathways to aid in experimental design.
Oxidation of the Hydroxyl Group
The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, tert-butyl (2-methyl-4-oxobutan-2-yl)carbamate. This transformation is a crucial step in many synthetic routes, enabling further modifications such as reductive amination or olefination. Mild oxidation conditions are necessary to prevent over-oxidation to the carboxylic acid and to maintain the integrity of the Boc-protecting group. Common methods for this selective oxidation include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine (TEA). This method is highly effective for the synthesis of aldehydes from primary alcohols and is known for its mild conditions and high yields.
Methodological & Application
Application Notes and Protocols: 3-(Boc-amino)-3-methyl-1-butanol as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(tert-Butoxycarbonyl-amino)-3-methyl-1-butanol is a valuable chiral building block, primarily utilized as a protected form of the key chiral intermediate, (R)-3-amino-1-butanol. Its significance is underscored by its crucial role in the synthesis of the second-generation HIV integrase strand transfer inhibitor, Dolutegravir. The tert-butoxycarbonyl (Boc) protecting group offers the advantage of masking the nucleophilic amino functionality, allowing for selective reactions at the hydroxyl group. This protection strategy is fundamental in multi-step syntheses of complex pharmaceutical agents, preventing unwanted side reactions and enabling high-purity production. These application notes provide detailed protocols for the protection of 3-amino-3-methyl-1-butanol, the subsequent functionalization of the resulting Boc-protected alcohol, and its deprotection to yield the free amine for further synthetic transformations.
Data Presentation
Table 1: Boc Protection of (R)-3-amino-1-butanol
| Entry | Amine Substrate | Reagent | Base | Solvent | Time (h) | Yield (%) | Purity (%) |
| 1 | (R)-3-amino-1-butanol | Di-tert-butyl dicarbonate (Boc)₂O | NaHCO₃ | Water/Acetone | 10 | Excellent | High |
| 2 | (R)-3-amino-1-butanol | Di-tert-butyl dicarbonate (Boc)₂O | Triethylamine | Dichloromethane | 4 | >95 | >98 |
Table 2: Mesylation of 3-(Boc-amino)-3-methyl-1-butanol
| Entry | Alcohol Substrate | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | Methanesulfonyl chloride (MsCl) | Triethylamine | Dichloromethane (DCM) | 0 to RT | 2-4 | High |
Table 3: Swern Oxidation of this compound
| Entry | Alcohol Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Product | Yield (%) |
| 1 | This compound | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane (DCM) | -78 to RT | 3-(Boc-amino)-3-methyl-1-butanal | High |
Table 4: Boc Deprotection of this compound Derivatives
| Entry | Boc-Protected Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Product |
| 1 | tert-Butyl (4-mesyloxy-2-methylbutan-2-yl)carbamate | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-2 | 4-amino-4-methylbutan-2-yl mesylate |
| 2 | tert-Butyl (4-oxo-2-methylbutan-2-yl)carbamate | Hydrochloric Acid (4M) | 1,4-Dioxane | Room Temperature | 1-4 | 4-amino-4-methyl-2-butanone hydrochloride |
Experimental Protocols
Protocol 1: Boc Protection of (R)-3-amino-1-butanol
This protocol describes the protection of the amino group of (R)-3-amino-1-butanol using di-tert-butyl dicarbonate.
Materials:
-
(R)-3-amino-1-butanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or a mixture of Water and Acetone
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve (R)-3-amino-1-butanol (1.0 eq.) in the chosen solvent system (DCM or water/acetone).
-
Base Addition: Add the base (NaHCO₃, 3.0 eq. or Et₃N, 1.5 eq.).
-
Reagent Addition: At 0 °C, add di-tert-butyl dicarbonate (1.1 eq.) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
If using DCM, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
If using water/acetone, remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Protocol 2: Mesylation of this compound
This protocol details the conversion of the hydroxyl group to a good leaving group (mesylate) for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Ice-water
-
Cold 10% HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine (1.5 eq.).
-
Reagent Addition: Slowly add methanesulfonyl chloride (1.2 eq.) to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 1-3 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with ice-water. Separate the organic layer and wash sequentially with cold 10% HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mesylated product.
Protocol 3: Swern Oxidation of this compound
This protocol describes the oxidation of the primary alcohol to an aldehyde.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Oxalyl Chloride Activation: In a flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq.) in anhydrous DCM and cool to -78 °C.
-
DMSO Addition: Slowly add a solution of DMSO (2.2 eq.) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of this compound (1.0 eq.) in anhydrous DCM to the reaction mixture at -78 °C. Stir for 30 minutes.
-
Base Addition: Add triethylamine (5.0 eq.) to the mixture and stir for another 30 minutes at -78 °C.
-
Warming: Remove the cooling bath and allow the reaction to warm to room temperature.
-
Work-up: Add water to quench the reaction. Separate the organic layer and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purification: Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Workflow for Boc protection of 3-amino-3-methyl-1-butanol.
Caption: Synthetic pathways from this compound.
Caption: Role in Dolutegravir intermediate synthesis.
Application Notes and Protocols for the Boc Deprotection of 3-(Boc-amino)-3-methyl-1-butanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2][3] The deprotection of Boc-protected amines is a crucial step in the synthesis of many pharmaceuticals and fine chemicals. This document provides detailed protocols for the deprotection of 3-(Boc-amino)-3-methyl-1-butanol to yield the valuable intermediate, 3-amino-3-methyl-1-butanol. Two common and effective methods using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) are presented.
Reaction Mechanism
The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbamate oxygen by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine. Under the acidic reaction conditions, the resulting amine is typically protonated, forming its corresponding salt.[4]
References
Application of 3-(Boc-amino)-3-methyl-1-butanol in Peptide Synthesis: A Guide to its Potential Utility and Methodologies
Introduction
3-(Boc-amino)-3-methyl-1-butanol is a non-proteinogenic amino acid derivative that holds potential for specialized applications in peptide synthesis. Its unique structure, featuring a C-terminal alcohol instead of a carboxylic acid and a gem-dimethyl group at the α-carbon, can introduce significant modifications to peptide structure and function. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for its controlled incorporation into peptide chains using established solid-phase peptide synthesis (SPPS) protocols. The incorporation of such atypical amino acids is a key strategy in modern drug discovery to enhance peptide stability, modulate biological activity, and create novel therapeutic leads.[1][]
Potential Applications in Peptide Modification
The introduction of this compound into a peptide sequence can be leveraged for several strategic advantages:
-
Conformational Constraint: The gem-dimethyl group can restrict the rotational freedom of the peptide backbone, inducing specific secondary structures such as turns or helices. This can lead to peptides with higher receptor affinity and specificity.
-
Increased Proteolytic Stability: The absence of a natural peptide bond at the C-terminus of this building block can render the modified peptide more resistant to degradation by proteases, thereby increasing its in vivo half-life.
-
Enhanced Lipophilicity: The methyl groups and the butanol chain can increase the overall lipophilicity of the peptide, potentially improving its cell permeability and oral bioavailability.
-
Introduction of a Reactive Handle: The primary alcohol at the C-terminus can serve as a point for further chemical modification, such as esterification or etherification, allowing for the attachment of reporter molecules, solubility enhancers, or drug conjugates.
Core Principles of Incorporation in Peptide Synthesis
The incorporation of this compound into a peptide sequence would follow the general principles of Boc-based solid-phase peptide synthesis (SPPS).[3][4][5] The synthesis cycle involves the sequential deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid.
A generalized workflow for the incorporation of a non-standard amino acid like this compound is depicted below:
Caption: General workflow for the incorporation of this compound in Boc-SPPS.
Experimental Protocols
The following are generalized protocols for the key steps in the incorporation of this compound. These should be optimized based on the specific peptide sequence and the scale of the synthesis.
Protocol 1: Boc Deprotection
-
Swell the peptide-resin in dichloromethane (DCM).
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).[3]
-
Drain the solution and add fresh 50% TFA/DCM.
-
Stir for 20-30 minutes.
-
Filter the resin and wash sequentially with DCM (3x), isopropanol (2x), and DCM (3x).[3]
Protocol 2: Neutralization
-
Wash the deprotected peptide-resin with DCM (2x).
-
Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM and stir for 5-10 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (3x) and then with dimethylformamide (DMF) (3x) to prepare for coupling.
Protocol 3: Coupling of this compound
Due to the potential for steric hindrance from the gem-dimethyl group, a robust coupling strategy is recommended. Pre-activation of the incoming amino alcohol is crucial.
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in DMF.
-
Add a coupling agent such as HBTU (3-5 eq.) or HATU (3-5 eq.) and an activation base like DIEA (6-10 eq.).[6]
-
Allow the pre-activation to proceed for 5-10 minutes at room temperature.
-
Add the activated amino alcohol solution to the neutralized peptide-resin.
-
Allow the coupling reaction to proceed for 1-4 hours. The reaction progress can be monitored using a qualitative test such as the Kaiser test.
-
After completion, filter the resin and wash with DMF (3x), DCM (3x), and DMF (3x).
The following diagram illustrates the logical relationship in the choice of coupling reagents, which is critical for sterically hindered amino acids.
Caption: Decision logic for selecting a suitable coupling reagent.
Quantitative Data Summary
While specific quantitative data for peptides containing this compound is not available, the following table summarizes typical parameters and expected outcomes based on the incorporation of other non-standard amino acids in Boc-SPPS.
| Parameter | Typical Value/Range | Notes |
| Equivalents of Amino Alcohol | 3 - 5 eq. | Higher equivalents may be needed to drive the reaction to completion due to steric hindrance. |
| Coupling Time | 1 - 4 hours | Reaction time should be optimized and monitored (e.g., Kaiser test). |
| Deprotection Time (TFA/DCM) | 20 - 30 min | Standard for Boc group removal.[3][6] |
| Expected Coupling Efficiency | >95% | Dependent on the peptide sequence and coupling conditions. Lower efficiency may be observed. |
| Final Peptide Purity (Crude) | 50 - 80% | Highly sequence-dependent. Purification by RP-HPLC is typically required. |
Final Cleavage and Characterization
Upon completion of the peptide sequence, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. In Boc-SPPS, this is typically achieved using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4][7] The choice of cleavage cocktail will depend on the amino acids present in the sequence. Following cleavage, the crude peptide is precipitated, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and characterized by mass spectrometry (MS) and analytical HPLC.
Disclaimer: The protocols and applications described herein are based on established principles of peptide chemistry and are intended as a guide. Researchers should conduct their own optimization and validation for the specific incorporation of this compound.
References
Application Note and Protocol: Selective Oxidation of 3-(Boc-amino)-3-methyl-1-butanol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed experimental protocols for the selective oxidation of the primary alcohol, 3-(Boc-amino)-3-methyl-1-butanol, to its corresponding aldehyde, tert-butyl (1,1-dimethyl-3-oxopropyl)carbamate. The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions, necessitating the use of mild and selective oxidation methods to prevent its cleavage and avoid over-oxidation to a carboxylic acid. Two effective protocols are presented: one utilizing Dess-Martin Periodinane (DMP) and another employing a TEMPO-catalyzed system. These methods are chosen for their high chemoselectivity, tolerance of sensitive functional groups, and proven efficacy in oxidizing N-protected amino alcohols.[1][2]
Introduction
N-protected β-amino aldehydes are valuable chiral building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The oxidation of N-protected amino alcohols is a critical step in accessing these intermediates. The primary challenge in this transformation is to achieve selective oxidation of the alcohol to an aldehyde without affecting the protecting group or causing racemization of adjacent stereocenters.[3] The substrate, this compound, contains an acid-labile Boc protecting group, which requires neutral or mildly basic reaction conditions.
This application note details two reliable methods for this conversion:
-
Dess-Martin Periodinane (DMP) Oxidation: A widely used method known for its mild, neutral pH conditions, rapid reaction times, and high yields.[1][4] It is particularly effective for sensitive and complex substrates, including N-protected amino alcohols, where it prevents epimerization.[1]
-
TEMPO-Catalyzed Oxidation: A versatile and often "greener" alternative that uses a catalytic amount of a stable nitroxyl radical, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), in conjunction with a stoichiometric co-oxidant.[5][6] Copper/TEMPO systems can utilize air or oxygen as the terminal oxidant, making them highly practical.
Experimental Protocols
Materials and Equipment
Reagents:
-
This compound (CAS: 167216-22-0)
-
Dess-Martin Periodinane (DMP) (CAS: 87413-09-0)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (CAS: 2564-83-2)
-
Copper(I) Chloride (CuCl)
-
2,2'-Bipyridine (bpy)
-
Dichloromethane (DCM), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is based on the established reliability of DMP for oxidizing primary alcohols to aldehydes under neutral conditions.[1][7][8]
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of DMP: Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the stirred solution in one portion.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.
-
Pour the mixture into a vigorously stirred solution of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (1:1 v/v, approximately 1.5 times the volume of the reaction mixture).
-
Stir for 15-20 minutes until the layers are clear.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude aldehyde by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.
Protocol 2: Copper(I)/TEMPO-Catalyzed Aerobic Oxidation
This method offers a practical and selective aerobic oxidation pathway that is compatible with a wide range of functional groups.[2]
Procedure:
-
Catalyst Preparation: In a round-bottom flask equipped with a stir bar, combine Copper(I) Chloride (CuCl, 0.05 eq), 2,2'-bipyridine (bpy, 0.05 eq), and TEMPO (0.1 eq).
-
Solvent and Substrate Addition: Add anhydrous acetonitrile (MeCN) to a concentration of approximately 0.5 M with respect to the substrate. Add this compound (1.0 eq) to the flask.
-
Reaction Conditions: Seal the flask with a septum and insert a balloon filled with air or oxygen, or simply leave it open to the air (if using a condenser). Stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction typically takes 12-24 hours to reach completion.
-
Work-up:
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel as described in Protocol 1.
Data Presentation
The following table summarizes the expected quantitative data for the described protocols based on typical results for similar substrates found in the literature.
| Method | Oxidizing System | Typical Yield (%) | Purity (%) | Reference |
| Protocol 1 | Dess-Martin Periodinane (DMP) | 85 - 95% | >98% | [4] |
| Protocol 2 | CuCl / bpy / TEMPO / Air | 80 - 90% | >97% | [2] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the oxidation of this compound.
Caption: General workflow for the oxidation of this compound.
Safety Precautions
-
Conduct all reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Dess-Martin Periodinane (DMP) is a high-energy compound and can be explosive upon impact or heating, especially in its pure form. Handle with care.
-
Dichloromethane is a suspected carcinogen; handle it with appropriate caution.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Dess–Martin Periodinane [merckmillipore.com]
- 5. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 6. TEMPO [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: 3-(Boc-amino)-3-methyl-1-butanol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Boc-amino)-3-methyl-1-butanol is a chiral building block with significant potential in asymmetric synthesis. Its bifunctional nature, possessing both a protected amine and a primary alcohol, allows for its elaboration into valuable chiral auxiliaries and synthons. This document provides detailed application notes and protocols for the utilization of this compound in two key areas of asymmetric synthesis: its conversion to a novel chiral oxazolidinone auxiliary for diastereoselective alkylation reactions, and its oxidation to a chiral aldehyde for diastereoselective nucleophilic additions.
Introduction
Chiral amines and alcohols are fundamental components in the synthesis of enantiomerically pure pharmaceuticals and complex natural products. This compound, featuring a stereocenter at the C3 position, is a versatile starting material for creating more complex chiral structures. The bulky tert-butoxycarbonyl (Boc) protecting group provides stability during various synthetic transformations and can be readily removed under acidic conditions. This allows for the selective manipulation of the hydroxyl group and subsequent deprotection of the amine for further functionalization.
This application note outlines two primary strategies for the application of this compound in asymmetric synthesis:
-
As a Precursor to a Chiral Oxazolidinone Auxiliary: Chiral oxazolidinones, famously employed as "Evans auxiliaries," are powerful tools for controlling stereochemistry in a variety of C-C bond-forming reactions.[1][] this compound can be readily converted into a novel 4,4-dimethyl-substituted oxazolidinone auxiliary.
-
As a Precursor to a Chiral β-Amino Aldehyde: Chiral β-amino aldehydes are valuable intermediates for the synthesis of β-amino acids and γ-amino alcohols, which are important structural motifs in many biologically active molecules.[3][4] The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, which can then undergo diastereoselective nucleophilic additions.
Application I: Synthesis and Application of a Chiral Oxazolidinone Auxiliary
The conversion of 1,2-amino alcohols to oxazolidinones is a well-established transformation.[1][] The resulting heterocyclic system can be N-acylated, and the chiral environment provided by the auxiliary directs the stereochemical outcome of subsequent enolate reactions.
Synthesis of (R)-4-(2-hydroxyethyl)-4-methyl-2-oxazolidinone
A potential chiral auxiliary derived from this compound is (R)-4-(2-hydroxyethyl)-4-methyl-2-oxazolidinone. The synthesis involves the deprotection of the Boc group followed by cyclization with a carbonylating agent.
Experimental Protocol:
-
Deprotection of Boc Group: To a solution of (R)-3-(Boc-amino)-3-methyl-1-butanol (1.0 eq) in methanol, add 4 M HCl in dioxane (2.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude amine hydrochloride salt.
-
Cyclization: Dissolve the crude amine hydrochloride in a mixture of dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Cool the mixture to 0 °C and add triphosgene (0.4 eq) portion-wise.
-
Stir the reaction vigorously at 0 °C for 1 hour and then at room temperature for 12 hours.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired oxazolidinone.
Logical Workflow for Oxazolidinone Synthesis
Caption: Synthesis of a chiral oxazolidinone from this compound.
Diastereoselective Alkylation
The synthesized oxazolidinone can be used as a chiral auxiliary in diastereoselective alkylation reactions. The general procedure involves N-acylation, enolate formation, and subsequent reaction with an electrophile.
Experimental Protocol:
-
N-Acylation: To a solution of the oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise.
-
Stir for 30 minutes, then add propionyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate. Purify by column chromatography.
-
Alkylation: To a solution of the N-acylated oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq).
-
Stir for 30 minutes, then add benzyl bromide (1.2 eq).
-
Stir at -78 °C for 4 hours.
-
Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry, concentrate, and purify by column chromatography to obtain the alkylated product.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved by hydrolysis with LiOH/H₂O₂ to yield the corresponding carboxylic acid.
Quantitative Data (Hypothetical):
| Electrophile | Product Diastereomeric Ratio (dr) | Yield (%) |
| Benzyl bromide | >95:5 | 85 |
| Methyl iodide | >90:10 | 92 |
| Allyl bromide | >92:8 | 88 |
Application II: Synthesis and Application of a Chiral β-Amino Aldehyde
The primary alcohol of this compound can be oxidized to the corresponding aldehyde, a valuable synthon for the preparation of various chiral building blocks.
Oxidation to (R)-tert-butyl (1,1-dimethyl-3-oxopropyl)carbamate
Several mild oxidation methods can be employed to convert the primary alcohol to an aldehyde without affecting the Boc-protecting group or the stereocenter. Dess-Martin periodinane (DMP) is a common and effective reagent for this transformation.
Experimental Protocol:
-
To a solution of (R)-3-(Boc-amino)-3-methyl-1-butanol (1.0 eq) in anhydrous dichloromethane at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude aldehyde, which can often be used in the next step without further purification.
Workflow for Chiral Aldehyde Synthesis and Application
Caption: Synthesis of a chiral aldehyde and its use in diastereoselective additions.
Diastereoselective Nucleophilic Addition
The resulting chiral β-amino aldehyde can be reacted with various nucleophiles, such as Grignard reagents or organolithium compounds, to generate new stereocenters with high diastereoselectivity. The stereochemical outcome is often predicted by the Felkin-Anh model, where the bulky Boc-amino group directs the incoming nucleophile.
Experimental Protocol:
-
To a solution of the crude chiral aldehyde (1.0 eq) in anhydrous THF at -78 °C, add vinylmagnesium bromide (1.5 eq, 1.0 M in THF) dropwise.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel to afford the chiral γ-amino alcohol.
Quantitative Data (Hypothetical):
| Nucleophile | Product Diastereomeric Ratio (dr) | Yield (%) |
| Vinylmagnesium bromide | >90:10 | 82 |
| Phenylmagnesium bromide | >95:5 | 78 |
| Methylmagnesium bromide | >85:15 | 88 |
Conclusion
This compound is a promising and versatile chiral building block for asymmetric synthesis. The protocols outlined in this application note demonstrate its potential for the synthesis of novel chiral auxiliaries and as a precursor to chiral β-amino aldehydes. These pathways open up opportunities for the stereoselective synthesis of a wide range of valuable molecules for the pharmaceutical and agrochemical industries. The straightforward transformations and the potential for high diastereoselectivity make this compound an attractive tool for synthetic chemists.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Chemistry of N-Boc-N-tert-butylthiomethyl-protected alpha-aminoorganostannanes: diastereoselective synthesis of primary beta-amino alcohols from alpha-aminoorganostannanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TFA Deprotection of Boc-Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in a broad range of reaction conditions and its facile cleavage under acidic conditions. Trifluoroacetic acid (TFA) is the most common reagent for the deprotection of Boc-protected amines, including Boc-amino alcohols. The reaction proceeds efficiently at room temperature, yielding the corresponding ammonium trifluoroacetate salt. Subsequent work-up can provide the free amino alcohol.
This document provides detailed application notes and protocols for the trifluoroacetic acid (TFA)-mediated deprotection of Boc-amino alcohols. It includes a summary of reaction conditions, the role of scavengers in preventing side reactions, detailed experimental procedures, and troubleshooting guidelines.
Mechanism of Deprotection
The deprotection of a Boc-amino alcohol with TFA proceeds through an E1 elimination mechanism:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.
-
Formation of a Tert-butyl Cation: The protonated carbamate is unstable and cleaves to form a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid spontaneously decarboxylates to release carbon dioxide and the free amine.
-
Protonation of the Amine: The newly formed amine is protonated by the excess TFA to yield the ammonium trifluoroacetate salt.[1][2]
A critical aspect of this mechanism is the formation of the reactive tert-butyl cation. This electrophile can potentially alkylate nucleophilic functional groups within the substrate or solvent, leading to undesired side products.
The Role of Scavengers
To prevent side reactions caused by the tert-butyl cation, scavengers are often added to the reaction mixture. Scavengers are nucleophilic species that react with and neutralize the tert-butyl cation.[3] The choice of scavenger depends on the specific amino alcohol and the presence of other sensitive functional groups.
Commonly used scavengers include:
-
Triethylsilane (TES) or Triisopropylsilane (TIS): These are efficient carbocation scavengers that form stable silyl ethers.
-
Water: Can act as a scavenger by reacting with the tert-butyl cation to form tert-butanol.
-
Thioanisole: Often used to protect tryptophan and other sensitive residues from alkylation.
-
Ethanedithiol (EDT): Used for scavenging and to prevent side reactions with cysteine residues.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the TFA-mediated deprotection of Boc-amino alcohols. These are representative conditions and may require optimization for specific substrates.
| Boc-Amino Alcohol Substrate | TFA Concentration in DCM (v/v) | Scavenger (equivalents) | Reaction Time (hours) | Temperature (°C) | Typical Yield (%) |
| (R)-2-(tert-Butoxycarbonylamino)-1-propanol | 25-50% | None | 1-2 | 25 | >95% |
| (S)-2-(tert-Butoxycarbonylamino)-3-phenyl-1-propanol | 25-50% | Anisole (1-2) | 1-3 | 25 | >90% |
| N-Boc-ethanolamine | 50% | None | 0.5-1 | 25 | >95% |
| Boc-L-Serine methyl ester | 50% | Water (5%) | 1-2 | 25 | >90% |
| Boc-L-Threonine benzyl ester | 50% | Triethylsilane (1.2) | 2-4 | 25 | >90% |
Experimental Protocols
Protocol 1: General Procedure for TFA Deprotection of a Boc-Amino Alcohol
This protocol describes a general method for the deprotection of a simple Boc-amino alcohol.
Materials:
-
Boc-protected amino alcohol
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amino alcohol in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 10-20 equivalents, or as a 25-50% solution in DCM) to the stirred solution.[4][5] A common ratio is 1:1 TFA to DCM.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the deprotected amino alcohol.
Protocol 2: TFA Deprotection with a Scavenger and Ether Precipitation
This protocol is suitable for substrates that are sensitive to the tert-butyl cation or when the final product is expected to be a crystalline salt.
Materials:
-
Boc-protected amino alcohol
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., Triethylsilane)
-
Diethyl ether, cold
-
Centrifuge or filtration apparatus
Procedure:
-
Dissolve the Boc-protected amino alcohol in anhydrous DCM (0.1-0.5 M).
-
Add the appropriate scavenger (e.g., 1.2 equivalents of triethylsilane).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TFA (10-20 equivalents or as a 25-50% solution in DCM).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the solution under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the ammonium trifluoroacetate salt.
-
Collect the solid by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
Mandatory Visualizations
Caption: Experimental workflow for TFA deprotection of Boc-amino alcohols.
Caption: Mechanism of TFA-mediated Boc deprotection and scavenger action.
References
Application Notes and Protocols: HCl/Dioxane Deprotection of 3-(Boc-amino)-3-methyl-1-butanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions.[1] The deprotection of Boc-protected amines is a critical step in the synthesis of pharmaceuticals and other complex molecules. This document provides detailed application notes and protocols for the deprotection of 3-(Boc-amino)-3-methyl-1-butanol using a solution of hydrogen chloride (HCl) in 1,4-dioxane. This method is favored for its efficiency and the convenient isolation of the resulting amine as its hydrochloride salt.[2][3]
Reaction and Mechanism
The acid-catalyzed deprotection of a Boc-protected amine proceeds through the protonation of the carbamate oxygen, followed by the cleavage of the tert-butyl group as a stable tert-butyl cation. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.[4] In the presence of HCl, the amine is protonated to form the corresponding hydrochloride salt.
Experimental Protocols
This section details the materials and methodology for the deprotection of this compound using HCl in dioxane.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath (optional)
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of 1,4-dioxane.
-
Addition of HCl/Dioxane: To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 equivalents) dropwise at room temperature. For reactions that are highly exothermic, the addition can be performed in an ice bath.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material. Reaction times typically range from 30 minutes to 4 hours.[4]
-
Product Isolation:
-
Precipitation: In many cases, the deprotected amine hydrochloride salt will precipitate out of the reaction mixture. The solid can be collected by filtration.[4]
-
Solvent Evaporation: If no precipitate forms, the solvent and excess HCl can be removed under reduced pressure using a rotary evaporator.
-
-
Washing and Drying: Wash the collected solid with anhydrous diethyl ether to remove any non-polar impurities.[4] Dry the resulting white to off-white solid under vacuum to obtain the pure 3-amino-3-methyl-1-butanol hydrochloride salt.
Data Presentation
The following table summarizes representative quantitative data for the HCl/dioxane deprotection of Boc-protected amines, providing a baseline for the expected outcome with this compound.
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| N-Boc-amino acid | 4M HCl in Dioxane | Dioxane | Room Temp | 0.5 | >95 | High | [1][5] |
| Boc-protected amine | 4M HCl in Dioxane | Dioxane | Room Temp | 2 | 91 | High | [3] |
| Boc-protected amine | 4M HCl in Dioxane | Dioxane | Room Temp | 1-4 | >90 | High | [4] |
Visualizations
Reaction Scheme:
Caption: Deprotection of this compound.
Experimental Workflow:
Caption: General experimental workflow for Boc deprotection.
References
- 1. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Boc Deprotection - HCl [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Amino-3-methyl-1-butanol from a Boc Precursor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the large-scale synthesis of 3-amino-3-methyl-1-butanol, a valuable building block in pharmaceutical development. The described three-step process starts from the commercially available 3-amino-3-methylbutanoic acid, proceeding through a Boc-protected intermediate. The protocols are designed to be scalable and utilize reagents and conditions suitable for pilot plant and industrial manufacturing.
Synthetic Strategy Overview
The synthesis of 3-amino-3-methyl-1-butanol is achieved through a robust three-step sequence:
-
N-Boc Protection: The amino group of 3-amino-3-methylbutanoic acid is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent reduction step.
-
Reduction of the Carboxylic Acid: The carboxylic acid functionality of the N-Boc protected intermediate is reduced to a primary alcohol, yielding tert-butyl (3-hydroxy-1,1-dimethylpropyl)carbamate.
-
N-Boc Deprotection: The Boc protecting group is removed under acidic conditions to afford the final product, 3-amino-3-methyl-1-butanol, which is typically isolated as a stable salt, such as the hydrochloride salt.
Caption: Overall synthetic workflow for 3-amino-3-methyl-1-butanol.
Quantitative Data Summary
The following tables provide a summary of the materials and expected outcomes for each step of the synthesis, based on a representative scale.
Table 1: Materials for N-Boc Protection (Step 1)
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Mass (kg) | Volume (L) | Notes |
| 3-Amino-3-methylbutanoic Acid | 117.15 | 10.0 | 1.17 | - | Starting Material |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 10.5 | 2.29 | - | 1.05 equivalents |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 25.0 | 2.10 | - | 2.5 equivalents |
| Tetrahydrofuran (THF) | - | - | - | 10.0 | Reaction Solvent |
| Water | - | - | - | 10.0 | Reaction Solvent |
| Ethyl Acetate | - | - | - | 20.0 | Extraction Solvent |
| 1 M Hydrochloric Acid (HCl) | - | - | - | As needed | For acidification during work-up |
| Brine | - | - | - | 5.0 | For washing |
Table 2: Materials for Carboxylic Acid Reduction (Step 2)
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Mass (kg) | Volume (L) | Notes |
| Boc-3-amino-3-methylbutanoic Acid | 217.27 | 9.5 | 2.06 | - | Starting Material (from Step 1) |
| Borane-tetrahydrofuran complex (1 M in THF) | - | 19.0 | - | 19.0 | Reducing Agent (2.0 equivalents) |
| Tetrahydrofuran (THF), anhydrous | - | - | - | 10.0 | Reaction Solvent |
| Methanol | - | - | - | As needed | For quenching |
| Saturated Ammonium Chloride (NH₄Cl) solution | - | - | - | 10.0 | For work-up |
| Ethyl Acetate | - | - | - | 20.0 | Extraction Solvent |
| Brine | - | - | - | 5.0 | For washing |
Table 3: Materials for N-Boc Deprotection (Step 3)
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Mass (kg) | Volume (L) | Notes |
| tert-butyl (3-hydroxy-1,1-dimethylpropyl)carbamate | 203.28 | 8.55 | 1.74 | - | Starting Material (from Step 2) |
| Acetone | - | - | - | 17.0 | Reaction Solvent |
| Concentrated Hydrochloric Acid (HCl, 37%) | 36.46 | 17.1 | 1.74 | 1.45 | Deprotecting Agent (2.0 equivalents) |
| Methyl tert-butyl ether (MTBE) | - | - | - | 10.0 | For washing/trituration |
Table 4: Expected Yields and Purity
| Step | Product | Theoretical Yield (kg) | Expected Yield (kg) | Yield (%) | Purity (%) |
| 1. N-Boc Protection | Boc-3-amino-3-methylbutanoic Acid | 2.17 | 2.06 | ~95 | >98 |
| 2. Reduction | tert-butyl (3-hydroxy-1,1-dimethylpropyl)carbamate | 1.93 | 1.74 | ~90 | >97 |
| 3. N-Boc Deprotection | 3-Amino-3-methyl-1-butanol HCl | 1.19 | 1.13 | ~95 | >99 |
Experimental Protocols
Step 1: Synthesis of Boc-3-amino-3-methylbutanoic Acid
This protocol describes the protection of the amino group of 3-amino-3-methylbutanoic acid using di-tert-butyl dicarbonate.
Procedure:
-
To a suitable reactor, charge 3-amino-3-methylbutanoic acid (1.17 kg, 10.0 mol), tetrahydrofuran (10.0 L), and water (10.0 L).
-
Stir the mixture to achieve a homogeneous solution or a fine slurry.
-
Add sodium bicarbonate (2.10 kg, 25.0 mol) in portions, ensuring to control any effervescence.
-
Cool the reaction mixture to 0-5 °C using an ice bath or a chiller.
-
Slowly add a solution of di-tert-butyl dicarbonate (2.29 kg, 10.5 mol) in THF (2.0 L) to the reaction mixture over 2-3 hours, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution to 0-5 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 7.0 L).
-
Combine the organic layers, wash with brine (1 x 5.0 L), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield Boc-3-amino-3-methylbutanoic acid as a solid. Dry the product under vacuum.
Step 2: Synthesis of tert-butyl (3-hydroxy-1,1-dimethylpropyl)carbamate
This protocol details the reduction of the Boc-protected amino acid to the corresponding Boc-protected amino alcohol using a borane-THF complex, which is a preferred method for large-scale operations due to its selectivity and safety profile compared to LiAlH₄.
Procedure:
-
In a dry reactor under a nitrogen atmosphere, dissolve Boc-3-amino-3-methylbutanoic acid (2.06 kg, 9.5 mol) in anhydrous THF (10.0 L).
-
Cool the solution to 0-5 °C.
-
Slowly add 1 M borane-tetrahydrofuran complex in THF (19.0 L, 19.0 mol) to the solution over 2-4 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture back to 0-5 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.
-
Add saturated aqueous ammonium chloride solution (10.0 L) and stir for 30 minutes.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10.0 L).
-
Combine the organic layers, wash with brine (1 x 5.0 L), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain tert-butyl (3-hydroxy-1,1-dimethylpropyl)carbamate as an oil or solid.
Step 3: Synthesis of 3-Amino-3-methyl-1-butanol Hydrochloride
This protocol describes the final deprotection step to yield the target compound as its hydrochloride salt, a stable and easily handled form.[1]
Procedure:
-
Charge tert-butyl (3-hydroxy-1,1-dimethylpropyl)carbamate (1.74 kg, 8.55 mol) and acetone (17.0 L) to a reactor.
-
Stir to dissolve the starting material.
-
Cool the solution to 0-5 °C.
-
Slowly add concentrated hydrochloric acid (1.45 L, 17.1 mol) while maintaining the temperature below 15 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours. The hydrochloride salt of the product may precipitate.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
If a precipitate has formed, cool the slurry to 0-5 °C and stir for 1 hour.
-
Collect the solid product by filtration.
-
Wash the filter cake with cold methyl tert-butyl ether (2 x 5.0 L) to remove non-polar impurities.
-
Dry the solid under vacuum at 40-50 °C to a constant weight to yield 3-amino-3-methyl-1-butanol hydrochloride.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Safety and Handling Precautions
-
General: All operations should be conducted in a well-ventilated area or fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.
-
Reagents:
-
Di-tert-butyl dicarbonate (Boc₂O): Can cause skin and eye irritation. Handle with care.
-
Borane-tetrahydrofuran complex (BH₃·THF): Flammable and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon). Ensure all glassware is dry.
-
Concentrated Hydrochloric Acid (HCl): Highly corrosive and causes severe burns. Handle with extreme care in a fume hood.
-
-
Reactions:
-
The N-Boc protection step involves the evolution of carbon dioxide. Ensure adequate venting.
-
The borane reduction is exothermic and produces flammable hydrogen gas upon quenching. Quench slowly and with adequate cooling.
-
The deprotection with concentrated HCl is exothermic. Maintain cooling during the addition.
-
This document provides a detailed and scalable synthetic route to 3-amino-3-methyl-1-butanol from its Boc precursor. The protocols are based on established chemical principles and analogous procedures found in the literature, adapted for large-scale production. Researchers should perform initial small-scale trials to optimize conditions before scaling up.
References
Application Notes and Protocols: Protecting Group Strategy for 3-(Boc-amino)-3-methyl-1-butanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protecting group strategy involving 3-(Boc-amino)-3-methyl-1-butanol, a key intermediate in pharmaceutical synthesis. This document outlines detailed protocols for the protection of the amino group of 3-amino-3-methyl-1-butanol using di-tert-butyl dicarbonate (Boc₂O) and subsequent deprotection.
Introduction
In the synthesis of complex pharmaceutical molecules, the strategic use of protecting groups is essential to prevent unwanted side reactions of functional groups. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability in various reaction conditions and its facile removal under acidic conditions.[1] 3-Amino-3-methyl-1-butanol is a valuable building block in medicinal chemistry, and its Boc-protected form, this compound, allows for selective modification at the hydroxyl group.
Physicochemical Properties
| Property | Value |
| CAS Number | 167216-22-0 |
| Molecular Formula | C₁₀H₂₁NO₃ |
| Molecular Weight | 203.28 g/mol |
| IUPAC Name | tert-butyl (3-hydroxy-1,1-dimethylpropyl)carbamate |
| Appearance | Liquid, solid, or semi-solid |
| Storage Temperature | 2-8°C, sealed in a dry environment |
Protecting Group Strategy Workflow
The overall strategy involves the protection of the amine, subsequent chemical modification of the hydroxyl group, and the final deprotection of the amine to yield the desired product. This workflow is a common tactic in multi-step organic synthesis.
Caption: General workflow for a protecting group strategy.
Experimental Protocols
Protocol 1: Boc Protection of 3-Amino-3-methyl-1-butanol
This protocol describes the protection of the primary amine of 3-amino-3-methyl-1-butanol using di-tert-butyl dicarbonate.
Materials:
-
3-Amino-3-methyl-1-butanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3-amino-3-methyl-1-butanol (1.0 eq) in the chosen solvent (DCM or THF) in a round-bottom flask.
-
Add the base (e.g., Et₃N, 1.2 eq) to the solution.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Deprotection of this compound
This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[2]
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Boc protection and deprotection of amino alcohols, based on literature for analogous compounds.
Table 1: Boc Protection of Amino Alcohols - Representative Conditions
| Amine Substrate (Analogous) | Base | Solvent | Reaction Time (h) | Typical Yield (%) | Reference |
| 3-(Methylamino)-1-phenylpropan-1-ol | - | DCM | 2 | Quantitative | [3] |
| General Amines | Et₃N / DMAP | DCM | Room Temp | High | [4] |
| General Amines | Base | THF/Water | Overnight | 89-93 | [5] |
Table 2: Boc Deprotection Methods - Representative Conditions
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - RT | 1 - 4 | >90 | Common and effective method.[2] | [2] |
| Hydrogen Chloride (HCl) | 1,4-Dioxane or Methanol | 0 - RT | 1 - 6 | >90 | Yields the hydrochloride salt.[2] | [2] |
| Oxalyl Chloride / Methanol | Methanol | RT | 1 - 4 | High | Milder alternative to strong acids.[6] | [6][7] |
| Thermal Deprotection | Various | High (e.g., 150-270) | Minutes to hours | Variable | Useful for acid-sensitive substrates. |
Signaling Pathway and Experimental Workflow Diagrams
As this compound is a synthetic building block, its direct involvement in a specific signaling pathway is not applicable. Instead, the following diagram illustrates its role in a typical drug discovery workflow.
Caption: Role of intermediates in drug discovery workflow.
Conclusion
The use of this compound as a protected intermediate is a valuable strategy in medicinal chemistry and drug development. The protocols and data presented here, based on established methodologies for similar compounds, provide a solid foundation for researchers to incorporate this building block into their synthetic routes. The ability to selectively protect the amino functionality allows for diverse modifications at the hydroxyl group, facilitating the synthesis of novel compounds with potential therapeutic applications.
References
- 1. 162465-50-1|(R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate|BLD Pharm [bldpharm.com]
- 2. Buy tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate (EVT-15436688) [evitachem.com]
- 3. tert-butyl 3-hydroxy-3-phenylpropyl(methyl)carbamate synthesis - chemicalbook [chemicalbook.com]
- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of Chiral, Enantiopure Allylic Amines by the Julia Olefination of α-Amino Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
Application Notes and Protocols for the Characterization of Boc-Protected Amino Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern peptide synthesis and drug development, serving as a widely utilized protecting group for the amine functionality of amino acids.[1] Its popularity stems from its stability under a broad range of reaction conditions and its facile removal under moderately acidic conditions.[1] The rigorous characterization of Boc-protected amino acids is a critical quality control step, ensuring the structural integrity, purity, and identity of these fundamental building blocks for peptide synthesis.
This document provides detailed application notes and experimental protocols for the primary analytical techniques employed in the characterization of Boc-protected amino acids: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
NMR spectroscopy is the most definitive method for the unambiguous structural confirmation of Boc-protected amino acids. Both ¹H and ¹³C NMR provide a detailed atomic-level view of the molecule, confirming the successful installation of the Boc group and the integrity of the amino acid structure.
Application Note
In ¹H NMR spectra, the Boc group is readily identified by a characteristic sharp singlet peak, integrating to nine protons, in the upfield region, typically around 1.4 ppm.[1] The proton attached to the α-carbon of the amino acid also provides a key diagnostic signal. In ¹³C NMR spectra, the presence of the Boc group is confirmed by signals corresponding to the quaternary carbon (around 80 ppm), the three equivalent methyl carbons of the tert-butyl group (around 28 ppm), and the carbamate carbonyl carbon (around 155 ppm).[2] The chemical shifts can be influenced by the solvent used, with more polar solvents potentially causing downfield shifts.[1][3]
Quantitative Data: Characteristic NMR Chemical Shifts
The following table summarizes typical chemical shifts (δ) in ppm for the Boc group in various Boc-protected amino acids. Note that exact values can vary based on the solvent, concentration, and the specific amino acid.
| Boc-Amino Acid | Solvent | ¹H NMR (Boc, s, 9H) | ¹³C NMR (Boc C=O) | ¹³C NMR (Boc C(CH₃)₃) | ¹³C NMR (Boc C(CH₃)₃) |
| Boc-L-Alanine | CDCl₃ | ~1.44 ppm | ~155.2 ppm | ~79.5 ppm | ~28.4 ppm |
| Boc-Glycine | CDCl₃ | ~1.45 ppm | ~155.8 ppm | ~79.8 ppm | ~28.4 ppm |
| Boc-L-Leucine | CDCl₃ | ~1.45 ppm | ~155.6 ppm | ~79.4 ppm | ~28.4 ppm |
| Boc-L-Phenylalanine | CDCl₃ | ~1.42 ppm | ~155.1 ppm | ~79.9 ppm | ~28.3 ppm |
| Boc-L-Proline | CDCl₃ | ~1.40, 1.47 ppm (rotamers) | ~153.9 ppm | ~79.3 ppm | ~28.4, 28.5 ppm (rotamers) |
| Boc-L-Glutamic acid | (CD₃)₂SO | ~1.38 ppm | ~155.5 ppm | ~78.0 ppm | ~28.2 ppm |
Data compiled from multiple sources, including specific examples for Boc-Glutamic acid.[4]
Experimental Protocol: ¹H and ¹³C NMR Analysis of a Boc-Protected Amino Acid
-
Sample Preparation: Accurately weigh 5-10 mg of the Boc-protected amino acid and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize the magnetic field homogeneity.[1]
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).[1]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).[1]
-
Data Processing: Process both spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.[1]
-
Analysis: Calibrate the spectra using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the Boc-protected amino acid structure.[1]
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of the Boc-protected amino acid and to gain structural information through fragmentation analysis.
Application Note
Electrospray ionization (ESI) is a commonly used soft ionization technique for Boc-protected amino acids, typically generating protonated molecules ([M+H]⁺) or adducts with sodium ([M+Na]⁺).[2] The accurate mass measurement from high-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Tandem mass spectrometry (MS/MS) provides characteristic fragmentation patterns. A common fragmentation pathway for Boc-protected compounds is the loss of the tert-butyl group as isobutylene (a neutral loss of 56 Da) or the loss of the entire Boc group (a neutral loss of 100 Da).[5] These characteristic losses are diagnostic for the presence of the Boc protecting group.
Quantitative Data: Characteristic Mass Fragments
| Compound | Ionization Mode | Precursor Ion (m/z) | Characteristic Fragment Ions (m/z) |
| Boc-Protected Amino Acid | ESI Positive | [M+H]⁺, [M+Na]⁺ | [M+H-56]⁺ (loss of isobutylene), [M+H-100]⁺ (loss of Boc group) |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the Boc-protected amino acid (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[2]
-
Infusion: Infuse the sample solution directly into the ESI source using a syringe pump, or inject it via a liquid chromatography (LC) system.
-
MS Acquisition: Acquire the mass spectrum in positive ion mode.
-
Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the expected molecular weight of the Boc-protected amino acid.
-
MS/MS (Optional): If further structural confirmation is needed, perform a product ion scan on the precursor ion of interest to observe the characteristic fragmentation patterns.
High-Performance Liquid Chromatography (HPLC): Purity Determination
HPLC is the primary method for assessing the purity of Boc-protected amino acids. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.
Application Note
Purity analysis by RP-HPLC separates the target Boc-protected amino acid from any impurities, such as starting materials, by-products, or enantiomeric impurities (if a chiral stationary phase is used).[6][7] A C18 column is typically employed with a mobile phase consisting of a mixture of water and an organic solvent (usually acetonitrile), often with an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.[6][8] The compound is detected using a UV detector, typically at 214 or 220 nm.[8]
Quantitative Data: Example HPLC Purity Analysis Parameters
| Parameter | Condition 1: Standard Gradient | Condition 2: High-Resolution Gradient |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 30% to 90% B in 20 min | 40% to 70% B in 25 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 214 nm | UV at 220 nm |
| Column Temp. | 30 °C | Ambient |
These are example conditions and may require optimization for specific Boc-amino acids.[6][8]
Experimental Protocol: RP-HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of the Boc-protected amino acid by dissolving the solid material in a 1:1 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[6]
-
Instrumentation: Use a standard HPLC system equipped with a UV detector and a C18 reversed-phase column.[6]
-
Method Setup: Set up the HPLC method with the appropriate mobile phases, gradient, flow rate, and detection wavelength as outlined in the table above.
-
Equilibration: Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection: Inject a defined volume (e.g., 10-20 µL) of the sample solution.[6][8]
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the Boc-protected amino acid by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.
References
Troubleshooting & Optimization
Technical Support Center: Incomplete Boc Deprotection of Hindered Amino Alcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the incomplete deprotection of tert-butyloxycarbonyl (Boc) protected hindered amino alcohols.
Troubleshooting Guide & FAQs
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Q1: My Boc deprotection of a hindered amino alcohol is consistently incomplete. What are the most common causes?
Incomplete Boc deprotection of sterically hindered amino alcohols is a common issue that can be attributed to several factors:
-
Steric Hindrance: The bulky nature of the tert-butyl group, combined with a sterically congested environment around the nitrogen atom and the presence of a nearby hydroxyl group, can significantly impede the access of acidic reagents to the carbamate.[1][2]
-
Insufficient Acid Strength or Concentration: Standard acidic conditions (e.g., 20% TFA in DCM) may not be sufficiently potent to overcome the steric hindrance and drive the reaction to completion.[1][2] The rate of Boc cleavage can be highly dependent on the acid concentration.[2]
-
Inadequate Reaction Time or Temperature: Hindered substrates often require longer reaction times or elevated temperatures to achieve complete deprotection.[2][3]
-
Poor Substrate Solubility: If the protected amino alcohol is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.[1]
-
Reagent Quality: The effectiveness of trifluoroacetic acid (TFA) can be diminished by the absorption of water, as it is hygroscopic.[1][3]
Q2: I am observing side products upon forcing the reaction conditions. What are the likely side reactions?
When attempting to deprotect hindered amino alcohols with strong acids, several side reactions can occur:
-
tert-Butylation: The tert-butyl cation generated during the deprotection is an electrophile and can alkylate nucleophilic residues on your substrate or in the solvent, leading to unwanted byproducts.[4]
-
Degradation of Acid-Sensitive Groups: If your molecule contains other acid-labile protecting groups (e.g., acetals, silyl ethers) or functionalities, they may be cleaved under the harsh conditions required for deprotecting the hindered Boc group.[5]
-
Rearrangement Reactions: The presence of a hydroxyl group in proximity to the carbamate can sometimes lead to rearrangements or cyclization reactions under strongly acidic conditions.
Q3: How can I improve the yield of my Boc deprotection for a hindered amino alcohol without causing degradation?
Optimizing the reaction conditions is key. Here are several strategies to try:
-
Increase Acid Concentration: Gradually increase the concentration of TFA (e.g., from 20% to 50% in DCM, or even neat TFA).[6][7] Alternatively, switch to a stronger acid system like 4M HCl in dioxane, which is often effective for stubborn Boc groups.[8][9][10]
-
Elevate the Temperature: Gentle heating (e.g., to 40-50 °C) can often accelerate the deprotection of hindered substrates.[2] However, this should be done cautiously and with careful monitoring to avoid side reactions.
-
Prolong the Reaction Time: Sterically hindered substrates simply require more time for the reaction to go to completion. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[3]
-
Consider Alternative Reagents: For particularly acid-sensitive substrates, consider milder deprotection methods:
-
Thermal Deprotection: Heating the substrate in a high-boiling solvent like toluene or dioxane can effect Boc cleavage without the need for acid.[11] Continuous flow reactors at high temperatures (e.g., 240 °C in methanol) have also been shown to be effective.[12][13]
-
Oxalyl Chloride in Methanol: This system provides a mild method for Boc deprotection at room temperature and is tolerant of many other functional groups.[5]
-
Lewis Acids: Reagents like TMSI (trimethylsilyl iodide) can be used under neutral conditions.[11]
-
Q4: Which is a better choice for my sensitive, hindered amino alcohol: TFA or HCl in dioxane?
The choice depends on the specific sensitivities of your substrate:
-
TFA is a very strong acid and is effective at cleaving stubborn Boc groups. However, the resulting trifluoroacetate salt can sometimes be difficult to handle (oily) and TFA can be less selective if other acid-labile groups are present.[9][10]
-
4M HCl in dioxane is also a strong acid system and is often very effective, with reactions frequently completing in as little as 30 minutes.[9][14] The resulting hydrochloride salt is often a crystalline solid, which can aid in purification.[10] For some substrates, HCl in dioxane can offer better selectivity than TFA.[14]
It is often recommended to try HCl in dioxane if TFA is causing decomposition of your starting material.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the deprotection of various N-Boc protected amines. Note that reaction times and yields can vary significantly based on the specific substrate's steric and electronic properties.
| Reagent/Method | Substrate Type | Typical Conditions | Time | Yield (%) | Reference(s) |
| 20-50% TFA in DCM | General Amines | Room Temperature | 1 - 4 h | >90 | [6][15] |
| 4M HCl in Dioxane | General Amines | Room Temperature | 0.5 - 2 h | High to Quantitative | [8][9][14] |
| Thermal (Continuous Flow) | Aryl & Alkyl Amines | Methanol, 240 °C | 30 min | 88-93 | [12][13] |
| Thermal (Boiling Water) | Aromatic & Aliphatic Amines | Water, 100 °C | 10 min - 2 h | Quantitative | [12] |
| Oxalyl Chloride/Methanol | Aromatic, Aliphatic, Heterocyclic Amines | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70 (up to 90) | [5] |
| Fluorinated Alcohols (HFIP) | Various N-Boc compounds | 150 °C (microwave) | 0.5 - 5 h | 81-98 | [16] |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve the Boc-protected amino alcohol in anhydrous DCM (approximately 0.1 M concentration).
-
To the stirred solution at room temperature, add TFA to the desired concentration (typically 20-50% v/v).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For hindered substrates, the reaction may require several hours.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
The resulting amine trifluoroacetate salt can be used directly or neutralized by dissolving in an appropriate solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution).
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
-
Dissolve the Boc-protected amino alcohol in a minimal amount of an appropriate solvent (e.g., methanol or DCM) if it is not readily soluble in dioxane.
-
Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents relative to the substrate).
-
Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt may precipitate from the solution.
-
Monitor the reaction by TLC or LC-MS. For many substrates, the reaction is complete within 30 minutes to 2 hours.[9]
-
Upon completion, the solvent can be removed under reduced pressure to yield the hydrochloride salt. Alternatively, the precipitated salt can be collected by filtration and washed with a non-polar solvent like diethyl ether.[1]
Visualizations
Caption: Mechanism of acid-catalyzed Boc deprotection and a potential side reaction.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Boc Deprotection - HCl [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
purification of crude 3-(Boc-amino)-3-methyl-1-butanol by column chromatography
This guide provides troubleshooting advice and detailed protocols for the purification of crude 3-(Boc-amino)-3-methyl-1-butanol using silica gel column chromatography.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My compound, this compound, is not eluting from the silica gel column. What should I do?
A: This indicates that the mobile phase (eluent) is not polar enough to move the compound through the polar stationary phase (silica gel).
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a 20:80 ethyl acetate/hexane mixture, try changing to 30:70 or 40:60.
-
Add a Stronger Modifier: For highly polar compounds that still won't elute, you can add a small amount (0.5-2%) of methanol or a prepared stock solution of 10% ammonium hydroxide in methanol to your eluent system.[1] This will significantly increase the polarity.
-
Check Solubility: Ensure your crude material was fully dissolved in the loading solvent before being applied to the column. If the compound crashes out at the top of the column, it will not elute properly.
Q2: My compound is eluting too quickly, running with the solvent front (Rf value near 1.0). How can I achieve better retention?
A: This is the opposite of the previous problem; your eluent is too polar.
-
Decrease Eluent Polarity: Reduce the proportion of the polar solvent. For instance, if you are using 50:50 ethyl acetate/hexane, try a 30:70 or 20:80 mixture. The goal for good separation is typically an Rf value between 0.2 and 0.4 on a TLC plate.[2]
Q3: The separation between my product and an impurity is poor, with overlapping spots on the TLC.
A: Achieving good resolution requires careful optimization of the mobile phase.
-
Fine-Tune Solvent Ratio: Test various solvent ratios with TLC. Small changes, like moving from 25% to 30% ethyl acetate in hexane, can significantly impact separation.
-
Try a Different Solvent System: If ethyl acetate/hexane does not provide adequate separation, consider other solvent systems. Dichloromethane/methanol or diethyl ether/hexane are common alternatives.
-
Ensure Proper Column Packing: A poorly packed column with air bubbles or channels will lead to uneven solvent flow and poor separation. Always use a well-prepared slurry to pack your column.
Q4: My compound is streaking or "tailing" on the TLC plate and during column elution.
A: Tailing is often caused by strong interactions between the compound and the silica gel, or by overloading the column.
-
Acid/Base Interactions: The free hydroxyl group and the carbamate N-H can interact strongly with the acidic silica gel. Adding a small amount of a modifier like triethylamine (~0.1-0.5%) to the eluent can sometimes resolve this by neutralizing active sites on the silica.
-
Reduce Sample Load: Overloading the column is a common cause of tailing and poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Check for Degradation: Although Boc groups are generally stable on silica, highly sensitive compounds can degrade.[3] You can check for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.[1]
Q5: How can I visualize the this compound spots on a TLC plate?
A: This compound lacks a strong UV chromophore, so it will not be visible under a standard UV lamp. You must use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is highly effective as it reacts with the alcohol functional group, appearing as a yellow or light brown spot on a purple background.
Data Presentation
Table 1: Recommended Solvent Systems and Expected Rf Trend
The optimal mobile phase for column chromatography should provide an Rf value of approximately 0.2-0.4 for the target compound on a TLC plate. Below are suggested starting points for developing the right solvent system for this compound on a standard silica gel plate.
| Mobile Phase (Ethyl Acetate : Hexane) | Expected Rf Value of Product | Comments |
| 10 : 90 | Low (< 0.1) | Good for eluting very non-polar impurities first. |
| 20 : 80 | Low-Medium (~0.15 - 0.25) | A potential starting point for column elution.[4] |
| 30 : 70 | Medium (~0.25 - 0.40) | Often a good range for achieving optimal separation.[2] |
| 40 : 60 | Medium-High (~0.40 - 0.55) | May be too high, leading to co-elution with less polar impurities. |
| 50 : 50 | High (> 0.6) | Likely too polar; the compound will elute too quickly.[2] |
Note: Actual Rf values may vary depending on the specific brand of TLC plates, ambient temperature, and humidity.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
-
Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Development: Place the plate in a sealed TLC chamber containing a prepared mobile phase (e.g., 30:70 ethyl acetate/hexane). Ensure the solvent level is below the baseline.[5] Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry completely. Dip the plate into a potassium permanganate staining solution and gently heat with a heat gun until spots appear.
-
Analysis: Calculate the Rf value (Distance traveled by spot / Distance traveled by solvent front).[5] Adjust the solvent ratio until the Rf of the desired product is between 0.2 and 0.4, with good separation from impurities.
Protocol 2: Flash Column Chromatography Purification
-
Column Preparation:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10:90 ethyl acetate/hexane).
-
Pour the slurry into the column and use gentle air pressure or a pump to pack the bed firmly, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica gel.
-
Carefully add this powder to the top of the packed column. Add another thin layer of sand.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column without disturbing the top layer.
-
Apply pressure to begin eluting the solvent through the column. Start with a less polar solvent mixture to elute non-polar impurities.
-
Gradually increase the polarity of the mobile phase as the column runs (gradient elution), moving towards the optimized ratio determined by TLC (e.g., 30:70 ethyl acetate/hexane).
-
Collect fractions of equal volume in test tubes.
-
-
Analysis of Fractions:
-
Use TLC (as described in Protocol 1) to analyze the collected fractions. Spot several fractions per plate to identify which ones contain the pure product.
-
Combine the fractions that show a single, clean spot corresponding to the desired product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Visualization
Caption: Troubleshooting workflow for column chromatography purification.
References
Technical Support Center: Preventing t-Butylation During Boc Deprotection
Welcome to the technical support center for troubleshooting issues related to the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group. This guide is designed for researchers, scientists, and drug development professionals to help prevent the unwanted side reaction of t-butylation and ensure complete and clean deprotection of amine functionalities.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side-product formation during Boc deprotection?
A1: The primary cause of side-product formation is the generation of a reactive tert-butyl cation intermediate. This occurs when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile and can alkylate nucleophilic residues within your substrate, leading to undesired t-butylated byproducts.[1][2]
Q2: Which amino acid residues are most susceptible to t-butylation?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to t-butylation.[1][2]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[1][2]
-
Cysteine (Cys): The free thiol group is a prime target for alkylation, leading to the formation of S-tert-butylated Cysteine residues.[1]
-
Tyrosine (Tyr): The phenolic ring can also be alkylated by the tert-butyl cation.[1][2]
Q3: What are scavengers and how do they prevent t-butylation?
A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][2] By reacting with the carbocation more rapidly than the sensitive residues of your substrate, they prevent it from causing unwanted side reactions.[1] Scavengers are typically nucleophilic compounds.[1]
Q4: Can Boc deprotection be incomplete, and what are the signs?
A4: Yes, Boc deprotection can be incomplete. Signs of incomplete deprotection include the presence of the starting material in your reaction mixture, which can be observed by TLC, HPLC, or LC-MS analysis.[2] This can lead to complex product mixtures and, in peptide synthesis, the deletion of amino acid residues in the final sequence.[2]
Troubleshooting Guides
Issue 1: Observation of unexpected peaks in HPLC/LC-MS after deprotection, suggesting side-product formation (e.g., mass increase of +56 Da).
-
Possible Cause: Generation of the tert-butyl cation and subsequent alkylation of nucleophilic residues in your compound.[3]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound. Refer to the tables below for guidance on scavenger selection.[2][3] A common general-purpose cocktail is TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v/v).[1][4]
Issue 2: Incomplete Boc deprotection observed by analysis of the crude product.
-
Possible Cause 1: Insufficient concentration or equivalents of acid.[1][2]
-
Possible Cause 2: Insufficient reaction time or temperature.[1][2]
-
Solution 2: Extend the reaction time and monitor its progress using TLC or a rapid analytical method. While most deprotections are performed at room temperature, gentle warming (e.g., to 40°C) can sometimes facilitate the reaction. However, be aware that higher temperatures may also increase side-product formation if scavengers are not used.[1][2]
-
-
Possible Cause 3: Steric hindrance around the Boc-protected amine.[1][2]
Data Presentation
Table 1: Common Scavengers for Preventing t-Butylation
| Scavenger | Typical Concentration (v/v) | Target Residue(s) / Purpose | Reference(s) |
| Triisopropylsilane (TIS) | 2.5 - 5% | General carbocation scavenger, highly effective for Trp. | [2][3] |
| Triethylsilane (TES) | 5 - 10% | Effective at reducing the tert-butyl cation to isobutane; protects Trp and Met. | [2][3] |
| Water | 1 - 5% | General carbocation scavenger, forms tert-butanol. | [2][3] |
| Thioanisole | 5 - 10% | Carbocation scavenger, particularly effective in preventing S-alkylation of Met. | [2][3] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation scavenger, protects Cysteine and Tryptophan residues. | [2][3] |
| Phenol | 5% | Carbocation scavenger. | [2] |
Table 2: Quantitative Comparison of Scavenger Cocktail Efficiency for a Cysteine-Containing Peptide
The following data illustrates the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model peptide, as determined by HPLC analysis of the crude product after cleavage.
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95% TFA / 5% H₂O | 75% | 25% |
| 95% TFA / 2.5% TIS / 2.5% H₂O | 92% | 8% |
| 95% TFA / 2.5% EDT / 2.5% H₂O | 98% | 2% |
Note: This data is illustrative, and the optimal scavenger cocktail will depend on the specific substrate and reaction conditions.[3]
Mandatory Visualizations
Caption: Boc deprotection pathway and competing side reactions.
Caption: Troubleshooting workflow for Boc deprotection.
Experimental Protocols
Protocol 1: General Boc Deprotection using TFA and a Scavenger
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).[2]
-
Scavenger Addition: Add the chosen scavenger or scavenger cocktail to the solution (refer to Table 1 for guidance). For example, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[3]
-
Deprotection: Cool the reaction mixture to 0°C. Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture dropwise.[1][2]
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.[3]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The crude product can then be purified by precipitation from cold ether or by chromatography.[1][3]
Protocol 2: Cleavage of a Peptide from Resin with a Scavenger Cocktail
-
Resin Preparation: Swell the peptide-resin in DCM in a suitable reaction vessel.
-
Reagent Preparation: Prepare the cleavage cocktail. For a general-purpose cleavage, a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) can be used.[1] For a peptide containing a Cysteine residue, a cocktail such as TFA/EDT/H₂O (95:2.5:2.5 v/v/v) is recommended.
-
Cleavage: Drain the DCM from the resin and add the cleavage cocktail. Gently agitate the mixture at room temperature for 2-3 hours.
-
Product Collection: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
Isolation: Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide can then be purified by HPLC.
References
Technical Support Center: Synthesis of 3-(Boc-amino)-3-methyl-1-butanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Boc-amino)-3-methyl-1-butanol, with a particular focus on challenges encountered during scale-up.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction during the reduction of the corresponding carboxylic acid or ester. | - Optimize Reducing Agent: If using a borohydride-based reducing agent, consider the use of a Lewis acid catalyst to enhance its reducing power. - Increase Reaction Time/Temperature: Carefully extend the reaction time or increase the temperature, monitoring for the formation of byproducts. - Alternative Reducing Agents: For larger scales, consider more robust reducing agents like Lithium Aluminum Hydride (LiAlH₄), but with appropriate safety precautions. |
| Steric hindrance from the bulky Boc-protecting group and the tertiary carbon center slowing down the reaction. | - Use of more potent coupling reagents if the synthesis involves amide bond formation prior to reduction. - Consider a different synthetic route that introduces the Boc group after the reduction of a less hindered precursor. | |
| Product loss during workup and purification. | - Optimize Extraction pH: Ensure the aqueous phase pH is optimized for efficient extraction of the amino alcohol. - Purification Method: Column chromatography can lead to yield loss on a large scale. Explore crystallization or distillation as alternatives if feasible. | |
| Incomplete Boc-Protection/Deprotection | Inefficient reaction due to steric hindrance or reagent degradation. | - Extend Reaction Time: Allow for longer reaction times for the Boc-protection step. - Use Fresh Reagents: Ensure the di-tert-butyl dicarbonate (Boc-anhydride) is fresh. - For Deprotection: If removing the Boc group, ensure complete removal by using a sufficient excess of acid (e.g., TFA or HCl in a suitable solvent) and monitor the reaction by TLC or LC-MS. |
| Presence of Impurities | Formation of byproducts due to over-reduction or side reactions. | - Control Reaction Temperature: Maintain a low and consistent temperature during the addition of the reducing agent. - Quenching: Ensure the reaction is properly quenched to deactivate any remaining reducing agent. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen. |
| Racemization | Loss of stereochemical purity during the synthesis. | - Chiral Starting Material Purity: Ensure the enantiomeric purity of the starting material (e.g., 3-amino-3-methyl-1-butanol). - Avoid Harsh Conditions: High temperatures or strongly basic/acidic conditions can sometimes lead to racemization. - Chiral Analysis: Regularly monitor the enantiomeric excess (ee) of the product using chiral HPLC or SFC. |
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the synthesis of this compound?
A1: The primary challenges in scaling up the synthesis of this chiral amino alcohol include:
-
Managing Exothermic Reactions: The reduction step is often highly exothermic and requires careful temperature control on a larger scale to prevent runaway reactions and byproduct formation.
-
Reagent Handling and Stoichiometry: Ensuring efficient mixing and maintaining the correct stoichiometry of reagents becomes more critical at scale.
-
Workup and Product Isolation: Handling large volumes of solvents and performing extractions and purifications efficiently can be challenging. Phase separation can be slower, and product isolation may require alternative methods to chromatography, such as crystallization.
-
Maintaining Enantiopurity: The risk of racemization can increase with longer reaction times or localized temperature fluctuations during scale-up.
Q2: Which synthetic route is most amenable to the large-scale synthesis of this compound?
A2: A common and often scalable route involves the reduction of a Boc-protected amino acid or ester. For example, starting from N-Boc-3-amino-3-methylbutanoic acid, a reduction using a suitable agent can yield the target molecule.[1] Biocatalytic methods using engineered enzymes are also emerging as highly selective and green alternatives for the synthesis of chiral amino alcohols and may be suitable for large-scale production.[2][3][4]
Q3: How can I minimize the formation of diol impurities during the reduction step?
A3: Diol impurities can arise from the reduction of the starting carboxylic acid or ester. To minimize their formation:
-
Control Stoichiometry: Use a precise amount of the reducing agent. An excess can lead to over-reduction.
-
Temperature Control: Perform the reaction at low temperatures to increase the selectivity of the reduction.
-
Slow Addition: Add the reducing agent slowly to the reaction mixture to maintain control over the reaction rate and temperature.
Q4: What are the recommended methods for purifying this compound on a multi-gram scale?
A4: While silica gel chromatography is common in the lab, it can be cumbersome and costly for larger quantities. Consider the following alternatives:
-
Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization is an excellent method for purification on a large scale.
-
Distillation: If the product is a thermally stable liquid with a sufficiently high boiling point, vacuum distillation can be an effective purification technique.
-
Acid-Base Extraction: Utilize the basicity of the amino group (after Boc deprotection) or the acidity of the Boc-protected amino alcohol to perform selective extractions and remove neutral impurities.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-(R)-3-aminobutanol (Illustrative for a similar structure)
This protocol is adapted from a patented procedure for a similar chiral amino alcohol and can be used as a starting point.[1]
Step 1: Boc Protection of (R)-3-aminobutyric acid
-
Dissolve (R)-3-aminobutyric acid in water.
-
Add di-tert-butyl carbonate.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, work up the reaction to isolate N-Boc-(R)-3-aminobutyric acid.
Step 2: Reduction to N-Boc-(R)-3-aminobutanol
-
Dissolve N-Boc-(R)-3-aminobutyric acid in a suitable anhydrous solvent (e.g., tetrahydrofuran) in a reaction vessel under an inert atmosphere.
-
Cool the solution to -20°C.
-
Slowly add a reducing agent (e.g., sodium borohydride) followed by a Lewis acid catalyst (e.g., boron trifluoride etherate), maintaining the low temperature.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Perform an extractive workup with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution.
-
Dry the organic phase and concentrate to obtain the crude N-Boc-(R)-3-aminobutanol.
-
Purify the product by column chromatography or crystallization. A reported yield for a similar compound was 95%.[1]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low yield.
References
- 1. Preparation method for R-3-aminobutanol - Eureka | Patsnap [eureka.patsnap.com]
- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
Technical Support Center: Purification of Commercial 3-(Boc-amino)-3-methyl-1-butanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying commercial 3-(Boc-amino)-3-methyl-1-butanol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My commercial this compound appears oily or as a semi-solid. Is this normal, and how can I handle it for my reaction?
A1: Yes, it is common for some Boc-protected amino alcohols, including this compound, to be isolated as a viscous oil, semi-solid, or a low-melting solid.[1] This physical state does not necessarily indicate impurity. However, for accurate dispensing and to ensure purity, it is often desirable to have a solid material. If the compound is an oil, you can attempt to induce crystallization by dissolving it in a minimal amount of a "good" solvent and adding a "poor" anti-solvent until turbidity is observed, then allowing it to crystallize.[2]
Q2: What are the likely impurities in commercial this compound?
A2: Impurities in commercial this compound can originate from the starting materials, side reactions during its synthesis, or degradation upon storage. Potential impurities include:
-
Starting materials: Unreacted 3-amino-3-methyl-1-butanol.
-
Reagents from synthesis: Residual di-tert-butyl dicarbonate (Boc anhydride) or its byproducts.
-
Side-products:
-
Solvent residues: Solvents used during the synthesis and purification, such as ethyl acetate, hexane, or dichloromethane.
Q3: I observe an unexpected spot on my TLC analysis. How can I identify the impurity?
A3: The identity of an unknown spot on a TLC plate can be inferred based on its polarity relative to the desired product.
-
More polar spot (lower Rf): Likely the unprotected 3-amino-3-methyl-1-butanol. This can be confirmed by co-spotting with a standard of the starting material if available.
-
Less polar spot (higher Rf): Could be residual Boc anhydride or a di-Boc protected species.
For definitive identification, techniques like LC-MS or NMR spectroscopy would be required.
Q4: My purification by column chromatography is not giving a pure product. What can I do?
A4: If flash chromatography is not providing adequate separation, consider the following:
-
Solvent System Optimization: The polarity of your eluent may not be optimal. Try a shallower gradient of your polar solvent (e.g., ethyl acetate in hexanes) to improve separation between your product and closely eluting impurities.
-
Alternative Stationary Phase: If using silica gel, consider using a different stationary phase, such as alumina, which may offer different selectivity.
-
Recrystallization or Salt Formation: For compounds that are difficult to purify by chromatography, recrystallization can be a powerful alternative.[2][] Another effective method is the formation of a salt, such as a dicyclohexylamine (DCHA) salt, which can often be easily crystallized and purified.[2]
Purification Protocols
Protocol 1: Recrystallization
This protocol is suitable for purifying this compound that is a solid or can be induced to solidify.
Experimental Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a "good" solvent (e.g., ethyl acetate, diethyl ether) and gently warm the mixture to dissolve the compound completely.
-
Slowly add a "poor" anti-solvent (e.g., hexanes, petroleum ether) dropwise with stirring until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod can initiate crystallization.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.
-
Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This protocol is effective for separating the desired product from both more and less polar impurities.
Experimental Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Pack a column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity (e.g., from 5% to 50% ethyl acetate in hexanes).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >99% | 60-80% | High purity, scalable | Can be time-consuming, requires a solid |
| Flash Chromatography | 95-99% | 70-90% | Good for a range of impurities | Can be labor-intensive, uses large solvent volumes |
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting guide for TLC analysis of impurities.
References
stability issues of Boc protecting group in multi-step synthesis
Welcome to the technical support center for the tert-butyloxycarbonyl (Boc) protecting group. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues encountered during multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the Boc protecting group?
A1: The Boc group is a robust protecting group for amines under many conditions. It is generally stable to most nucleophiles and bases, as well as many reducing and oxidizing agents.[1][2] Its primary lability is under acidic conditions, making it an excellent choice for orthogonal synthesis strategies, particularly in combination with base-labile (e.g., Fmoc) or hydrogenolysis-labile (e.g., Cbz) protecting groups.[1][3][4]
Q2: Under what conditions is the Boc group typically cleaved?
A2: The Boc group is most commonly cleaved under anhydrous acidic conditions.[1] Strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent (e.g., methanol, dioxane, or ethyl acetate) are standard reagents for deprotection.[5][6][7] The reaction is typically fast, occurring at room temperature.[6]
Q3: Is the Boc group stable to basic conditions?
A3: Yes, the Boc group is known for its high stability towards basic conditions, which is a key feature for its use in orthogonal protection schemes alongside base-labile groups like Fmoc.[1][8] However, cleavage under basic conditions is possible, though not standard. This typically requires primary amines with adjacent electron-withdrawing groups and the use of bases like NaOMe or Cs₂CO₃.[9]
Q4: How does the stability of the Boc group compare to Cbz and Fmoc groups?
A4: These three protecting groups form the foundation of many orthogonal strategies because their cleavage conditions are distinct. The Boc group is acid-labile, the Carboxybenzyl (Cbz) group is removed by catalytic hydrogenolysis (e.g., H₂ over Pd/C), and the 9-Fluorenylmethyloxycarbonyl (Fmoc) group is cleaved by amine bases (e.g., piperidine).[3][10] This orthogonality allows for the selective deprotection of one group while the others remain intact.[10][11]
Q5: What are the most common side reactions during Boc deprotection?
A5: The most significant side reaction during acid-mediated deprotection is the alkylation of nucleophilic residues by the released tert-butyl cation (t-Bu⁺).[7][12] Electron-rich aromatic rings (like in Tryptophan and Tyrosine) and sulfur-containing side chains (Methionine and Cysteine) are particularly susceptible to this unwanted tert-butylation.[12][13]
Troubleshooting Guides
Issue 1: Premature or Unintended Boc Group Cleavage
Symptom: You observe the loss of the Boc group during a step that was not intended for deprotection.
| Possible Cause | Recommended Solution | Experimental Protocol / Notes |
| Exposure to Acidic Conditions | The Boc group is highly sensitive to acid. Even trace amounts of acid from reagents, solvents, or silica gel during chromatography can cause partial or complete cleavage. | Neutralize acidic reagents before use. Use pre-treated, neutral silica gel for chromatography. Consider washing organic layers with a mild aqueous base (e.g., NaHCO₃ solution) during workup to remove any acid traces. |
| High Thermal Stress | Although generally stable, the Boc group can be cleaved at high temperatures, with thermal deprotection being a viable, albeit less common, method. This can occur at temperatures around 150-270 °C.[10][14] | Avoid unnecessarily high temperatures during reactions or distillations. If thermal deprotection is desired, it can be performed in a high-boiling solvent like dioxane/water in a microwave reactor or under continuous flow conditions.[14][15] |
| Strong Lewis Acids | Certain Lewis acids (e.g., AlCl₃, ZnBr₂, TMSI) can effectively cleave the Boc group, sometimes even selectively in the presence of other acid-labile groups.[6][7] | If a Lewis acid is required for another transformation in your synthesis, be aware of its potential to cleave the Boc group. If cleavage is undesirable, consider a milder Lewis acid or an alternative protecting group. |
Issue 2: Side Reactions During Acidic Deprotection
Symptom: Your final product is contaminated with byproducts, often observed as unexpected peaks in HPLC or masses in LC-MS corresponding to the addition of a tert-butyl group (+56 Da).
| Possible Cause | Recommended Solution | Experimental Protocol / Notes |
| Alkylation by tert-butyl Cation | The tert-butyl cation generated during acidic cleavage is a reactive electrophile that can alkylate nucleophilic functional groups.[12] This is a major issue for residues like Trp, Met, Cys, and Tyr.[13] | Add a "scavenger" to the deprotection cocktail to trap the tert-butyl cation.[7][12] |
| Trifluoroacetylation | The newly liberated free amine can sometimes be acylated by trifluoroacetic anhydride, an impurity in TFA, or by trifluoroacetyl esters formed in solution. | Use high-purity TFA. Alternatively, for solid-phase synthesis, consider using HCl in an organic solvent (e.g., 4M HCl in dioxane) for the deprotection step instead of TFA.[13] |
Issue 3: Substrate Degradation with Standard Deprotection Reagents
Symptom: Your starting material, which contains other acid-sensitive functional groups (e.g., acetals, tert-butyl esters), is degrading or undergoing undesired reactions during Boc deprotection with strong acids like TFA or HCl.
| Alternative Milder Reagent | Conditions | Advantages & Considerations |
| Lewis Acids (e.g., ZnBr₂, CeCl₃, AlCl₃) | Typically used in an inert solvent like DCM at room temperature.[1][6][7] | Can be milder than strong Brønsted acids and may offer selectivity. For example, CeCl₃ has been used to deprotect tert-butyl esters in the presence of N-Boc groups.[1] |
| TMSI (Trimethylsilyl iodide) | Used in DCM or chloroform, often followed by a methanol quench.[7][15] | A pH-neutral method that can be effective when other acidic methods are too harsh for the substrate.[15] |
| Thermal Deprotection | Heating in a suitable solvent (e.g., methanol, trifluoroethanol) under continuous flow conditions (150-250 °C).[14] | Avoids the use of any acid reagent. Can allow for selective deprotection of aryl N-Boc groups in the presence of alkyl N-Boc groups by carefully controlling the temperature.[14] |
| Oxalyl Chloride / Methanol | Oxalyl chloride in methanol provides a mild method for N-Boc deprotection.[8] | Useful for substrates with other sensitive functional groups.[8] |
Visualizations
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 9. Bases - Wordpress [reagents.acsgcipr.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
troubleshooting low yield in 3-(Boc-amino)-3-methyl-1-butanol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming low-yield issues during the synthesis of 3-(Boc-amino)-3-methyl-1-butanol. The synthesis is typically a two-step process: Boc protection of 3-amino-3-methylbutanoic acid followed by the reduction of the carboxylic acid.
Troubleshooting Workflow
The following diagram outlines the general synthetic pathway and key areas for troubleshooting.
Caption: Synthetic workflow for this compound.
Part 1: Troubleshooting the Boc Protection Step
Low yield in the first step, the N-Boc protection of 3-amino-3-methylbutanoic acid, is a common issue. This section addresses potential causes and solutions.
Frequently Asked Questions (FAQs) - Boc Protection
Q1: My Boc protection reaction is incomplete. What are the common causes?
Several factors can lead to an incomplete reaction:
-
Poor Solubility of the Amino Acid: Zwitterionic amino acids may not fully dissolve in common organic solvents, leading to a slow or incomplete reaction.
-
Inappropriate Base: The choice and amount of base are crucial for neutralizing the acidic byproduct and driving the reaction to completion.[1]
-
Hydrolysis of Boc Anhydride: In aqueous conditions, di-tert-butyl dicarbonate (Boc₂O) can hydrolyze, reducing its availability for the reaction.
-
Steric Hindrance: While the amine in 3-amino-3-methylbutanoic acid is primary, the adjacent quaternary carbon can cause some steric hindrance.
Q2: I am observing multiple products in my reaction mixture. What could they be?
The formation of multiple products can be due to:
-
N,N-di-Boc Formation: Over-reaction can lead to the formation of a di-Boc protected amine, especially under forcing conditions.
-
Formation of Isocyanates or Urea Derivatives: In some cases, side reactions can consume the starting material or Boc anhydride.[2]
Q3: How critical is the choice of solvent for this reaction?
The solvent plays a significant role in dissolving the starting materials. A mixture of water and a miscible organic solvent like THF or dioxane is often effective for amino acids.[1] Anhydrous conditions using solvents like THF or acetonitrile with a suitable base are also common.[1]
Troubleshooting Guide - Boc Protection
Caption: Troubleshooting workflow for incomplete Boc protection.
Data Presentation: Boc Protection Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Solvent | Dioxane/Water (1:1), THF/Water (1:1) | Ensures dissolution of the zwitterionic amino acid. |
| Base | NaOH, NaHCO₃, Triethylamine (TEA) | Neutralizes the acidic byproduct to drive the reaction.[1] |
| (Boc)₂O Stoichiometry | 1.1 - 1.5 equivalents | A slight excess ensures complete conversion of the amine. |
| Temperature | Room Temperature to 40°C | Mild conditions are generally sufficient and minimize side reactions.[1] |
| Reaction Time | 12 - 24 hours | Typically sufficient for complete reaction; monitor by TLC or LC-MS. |
Experimental Protocol: Boc Protection of 3-amino-3-methylbutanoic acid
-
Dissolution: Dissolve 3-amino-3-methylbutanoic acid (1.0 eq.) in a 1:1 mixture of dioxane and 1M NaOH aqueous solution.
-
Reagent Addition: Cool the solution to 0°C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) portion-wise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 16-24 hours.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or ethyl acetate to remove unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., cold 1M HCl or KHSO₄).
-
Extract the product into an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-amino-3-methylbutanoic acid.
-
Part 2: Troubleshooting the Reduction Step
The second step involves the reduction of the carboxylic acid group of N-Boc-3-amino-3-methylbutanoic acid to a primary alcohol. This step can be challenging and is a common source of low yield.
Frequently Asked Questions (FAQs) - Reduction
Q1: What are the best reducing agents for converting a Boc-protected amino acid to an amino alcohol?
Strong reducing agents are required. Common choices include:
-
Borane complexes: Borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂) are effective.
-
Sodium borohydride with a Lewis acid: A combination of NaBH₄ and a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) can be used.[3]
-
Lithium aluminum hydride (LiAlH₄): While very effective, LiAlH₄ is a harsh reagent that can potentially cleave the Boc group and requires strictly anhydrous conditions.[4][5]
Q2: My reduction reaction is not going to completion. What could be the issue?
-
Insufficient Reducing Agent: Carboxylic acid reductions typically require more than one equivalent of the hydride reagent.
-
Reaction Temperature: Some reductions, particularly with borane complexes, may require elevated temperatures to proceed at a reasonable rate.
-
Reagent Quality: Hydride reagents can degrade upon exposure to moisture. Ensure you are using fresh or properly stored reagents.
Q3: The workup for my reduction is problematic and I'm losing product. Any advice?
The workup for hydride reductions, especially those using boranes or aluminum hydrides, can be complex.
-
Quenching: The reaction must be carefully quenched, typically by the slow addition of methanol or water at low temperatures to manage hydrogen gas evolution.[3]
-
Salt Precipitation: Boron and aluminum salts will precipitate during workup. It's often necessary to add an acid or base to dissolve these salts to allow for proper extraction of the product. For borane reductions, an acidic workup is common. For LiAlH₄, a standard Fieser workup (sequential addition of water, 15% NaOH, and more water) is often used.
Troubleshooting Guide - Reduction Step
Caption: Troubleshooting workflow for the reduction step.
Data Presentation: Comparison of Reducing Agents
| Reducing System | Pros | Cons | Typical Conditions |
| BH₃·THF | Good functional group tolerance.[6] | Pyrophoric; requires anhydrous conditions. | THF, 0°C to reflux |
| NaBH₄ / BF₃·OEt₂ | Milder than LiAlH₄; generates diborane in situ.[3] | Requires careful control of reagent addition. | THF, -20°C to RT |
| LiAlH₄ | Very powerful and effective.[5] | Can cleave Boc group; violent reaction with water; pyrophoric. | Anhydrous Ether or THF, 0°C to reflux |
Experimental Protocol: Reduction of N-Boc-3-amino-3-methylbutanoic acid
This protocol is adapted from a similar reduction.[3]
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-3-amino-3-methylbutanoic acid (1.0 eq.) and anhydrous THF.
-
Addition of NaBH₄: Add sodium borohydride (NaBH₄, >2.0 eq.) portion-wise to the solution.
-
Lewis Acid Addition: Cool the mixture to -20°C. Slowly add boron trifluoride etherate (BF₃·OEt₂, >1.0 eq.) dropwise, maintaining the internal temperature below -10°C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of methanol until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Add ethyl acetate to the residue and filter to remove solid borate salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
-
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Preparation method for R-3-aminobutanol - Eureka | Patsnap [eureka.patsnap.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. adichemistry.com [adichemistry.com]
- 6. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
avoiding racemization during modification of 3-(Boc-amino)-3-methyl-1-butanol
Welcome to the technical support center for the synthesis and modification of chiral intermediates. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the modification of 3-(Boc-amino)-3-methyl-1-butanol, with a primary focus on the preservation of stereochemical integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization when modifying chiral Boc-protected amino alcohols?
A1: Racemization in chiral amino alcohols, including this compound, typically occurs under harsh reaction conditions.[1] The presence of strong acids or bases, especially at elevated temperatures, can facilitate the formation of achiral intermediates, leading to a loss of enantiomeric purity.[1] For N-protected amino derivatives, racemization can occur via the formation of oxazolone intermediates or through deprotonation/reprotonation at the chiral center if the conditions are sufficiently basic.[2]
Q2: How does the Boc (tert-butoxycarbonyl) protecting group help prevent racemization?
A2: The Boc group is a urethane-type protecting group that helps minimize racemization.[1] Its electron-withdrawing nature can decrease the acidity of the proton at the chiral center, making it less susceptible to removal by a base, which is a common pathway for racemization.[1] Furthermore, its steric bulk can hinder the approach of reagents to the chiral center.[1]
Q3: At which stages of my experimental workflow is racemization most likely to occur?
A3: Racemization is a risk at several stages:
-
During the main reaction: High temperatures, prolonged reaction times, or the use of strong bases/acids can induce racemization.[1]
-
During work-up: Quenching reactions or performing extractions with strong acidic or basic aqueous solutions can compromise the stereochemical purity of the final product.[1]
-
During purification: Standard silica gel chromatography can be problematic as silica is acidic. This can lead to the racemization of sensitive compounds.[1]
Q4: What are the best general strategies to modify the primary alcohol of this compound without affecting the chiral center?
A4: The key is to use mild reaction conditions. For modifications like ether synthesis, esterification, or oxidation, choose reagents and conditions that are known to be gentle and operate at low to ambient temperatures. For substitutions, a Mitsunobu reaction can be an effective method that proceeds with a clean inversion of stereochemistry if a secondary alcohol were present; for a primary alcohol, it allows for substitution under mild conditions.[3][4]
Troubleshooting Guide
Issue 1: I performed an O-alkylation (e.g., Williamson ether synthesis) and observed significant racemization in my product. What went wrong?
-
Possible Cause 1: Strong Base. You may have used too strong a base (e.g., NaH, LDA) to deprotonate the alcohol. While effective for alcohol deprotonation, residual strong base can potentially interact with the chiral center, especially at elevated temperatures.
-
Solution 1: Use a Milder Base and Lower Temperature. Switch to a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate, starting at 0 °C or room temperature.
-
Possible Cause 2: High Temperature. Running the reaction at high temperatures to increase the rate provides the energy to overcome the activation barrier for racemization.[1]
-
Solution 2: Optimize Reaction Time and Temperature. Monitor the reaction closely using TLC or LC-MS and stop it as soon as the starting material is consumed.[1] Avoid unnecessarily long reaction times or high temperatures.
Issue 2: My Mitsunobu reaction resulted in a low yield and complex side products. How can I optimize this?
-
Possible Cause 1: Reagent Addition Order. The order of addition is critical in a Mitsunobu reaction. Pre-mixing triphenylphosphine (PPh₃) and the azodicarboxylate (e.g., DEAD or DIAD) before adding the alcohol and nucleophile can lead to side reactions.
-
Solution 1: Correct Reagent Addition. The generally accepted procedure is to dissolve the alcohol, the nucleophile (e.g., a carboxylic acid or phthalimide), and PPh₃ in a suitable solvent (like THF). Cool the mixture to 0 °C and then add the azodicarboxylate dropwise. This ensures the formation of the desired phosphonium intermediate in the presence of the substrate.[4]
-
Possible Cause 2: Steric Hindrance. Although the alcohol is primary, the tertiary carbon adjacent to it might create some steric hindrance, slowing down the reaction and allowing side reactions to compete.
-
Solution 2: Use Less Hindered Reagents. Consider using a more reactive phosphine or a different azodicarboxylate. Newer, more potent reagents for the Mitsunobu reaction have been developed to overcome some of these limitations.[3]
Issue 3: After purification by silica gel chromatography, the enantiomeric excess (ee) of my product decreased.
-
Possible Cause: Acidity of Silica Gel. Standard silica gel is acidic and can cause racemization or degradation of acid-sensitive molecules.[1]
-
Solution: Neutralize or Use an Alternative Support.
-
Deactivate the Silica: Prepare a slurry of silica gel in the eluent containing a small amount of a volatile base, such as triethylamine (~1%), before packing the column.
-
Use an Alternative Stationary Phase: Consider using neutral alumina or a reverse-phase (C18) column for purification if your compound is suitable.[1]
-
Data Presentation
The following table summarizes recommended conditions for common modifications of this compound to minimize the risk of racemization.
| Modification Type | Reagents | Solvent | Temperature | Key Considerations & Potential Issues |
| O-Alkylation | Alkyl halide, Cs₂CO₃ or K₂CO₃ | DMF, Acetonitrile | 0 °C to RT | Avoid strong bases like NaH. Keep temperature low. |
| Esterification | Carboxylic acid, DCC/DMAP or EDCI/DMAP | DCM, THF | 0 °C to RT | Carbodiimide couplings are generally mild. Avoid acidic esterification (e.g., Fischer). |
| Mitsunobu Reaction | PPh₃, DIAD/DEAD, Nucleophile (e.g., RCO₂H) | THF, Dioxane | 0 °C | Proceeds with clean inversion at a chiral center; mild conditions for substitution.[3][4] |
| Oxidation to Aldehyde | DMP, PCC, or SO₃-Pyridine/DMSO | DCM, DMSO | 0 °C to RT | Avoid harsh oxidants. SO₃-Pyridine is known to cause little or no racemization.[5] |
| Mesylation/Tosylation | MsCl or TsCl, Et₃N or Pyridine | DCM | 0 °C | Reaction must be kept cold. The product can be unstable; use immediately. |
Experimental Protocols
Protocol 1: O-Alkylation using Cesium Carbonate
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous DMF.
-
Base Addition: Add cesium carbonate (Cs₂CO₃, 1.5 eq) to the solution and stir for 15 minutes at room temperature.
-
Reagent Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography using deactivated silica gel.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC.[1]
Protocol 2: Mitsunobu Reaction for Ester Synthesis
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the stirred solution. An exothermic reaction and color change are typically observed.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue directly by flash chromatography. The triphenylphosphine oxide byproduct can be challenging to remove but often elutes at a different polarity than the desired ester.
-
Analysis: Confirm the structure and determine the enantiomeric excess by NMR and chiral HPLC, respectively.
Visualizations
Experimental Workflow for Stereoretentive Modification
Caption: A generalized workflow for the modification of this compound.
Troubleshooting Decision Tree for Racemization
References
Validation & Comparative
A Comparative Guide to the Determination of Enantiomeric Excess in Chiral Amino Alcohols
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules such as amino alcohols. The stereochemistry of these compounds can significantly influence their pharmacological activity and toxicological profiles. This guide provides an objective comparison of the three primary analytical techniques for determining the enantiomeric excess of chiral amino alcohols: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining enantiomeric excess depends on various factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral GC, and NMR Spectroscopy for the analysis of chiral amino alcohols.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a chiral stationary phase (CSP). | Differential partitioning of volatile enantiomers between a gaseous mobile phase and a chiral stationary phase (CSP). | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals. |
| Sample Volatility | Not required. Suitable for a wide range of compounds. | Required. Analytes must be volatile or made volatile through derivatization. | Not required. |
| Derivatization | Often not necessary for amino alcohols. | Generally required for the amino and hydroxyl groups to increase volatility and improve peak shape. | Required (chiral derivatizing agent) or addition of a chiral solvating agent. |
| Resolution | High, often achieving baseline separation. | Very high, can resolve complex mixtures. | Dependent on the chiral auxiliary and magnetic field strength; may have signal overlap. |
| Sensitivity (LOD) | High (e.g., ~1.34 ng for propranolol)[1]. | Very high, especially with mass spectrometry (MS) detection. | Moderate, generally less sensitive than chromatographic methods. |
| Accuracy | High (e.g., recovery of 97.3-100.4% for propranolol)[1]. | High, with appropriate calibration. | Moderate (e.g., within ±10% in some applications)[2]. |
| Precision | High (e.g., RSD < 2% for propranolol)[1]. | High, with proper method validation. | Moderate, dependent on signal-to-noise and integration accuracy. |
| Analysis Time | Typically 10-30 minutes per sample. | Can be faster than HPLC, often 5-20 minutes. | Fast acquisition (minutes), but sample preparation may be required. |
| Instrumentation Cost | Moderate to high. | Moderate to high. | High. |
| Solvent Consumption | Relatively high. | Low. | Low. |
Experimental Protocols
Detailed methodologies for the three key analytical techniques are provided below. These protocols are intended as general guidelines and may require optimization for specific chiral amino alcohols.
Chiral High-Performance Liquid Chromatography (HPLC)
This method describes the direct enantiomeric separation of a chiral amino alcohol, using propranolol as a representative example, on a chiral stationary phase.
Materials:
-
Propranolol racemic standard and single enantiomer standard
-
HPLC-grade hexane, ethanol, and dichloromethane
-
Ammonium acetate
-
Chiral HPLC column (e.g., α-Burke 2® chiral stationary phase, 250 x 4.6 mm, 5µm)[1]
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of dichloromethane and methanol (90:10 v/v) containing 12 mM of ammonium acetate.[1] Filter and degas the mobile phase.
-
Standard Solution Preparation: Prepare stock solutions of the R- and S-propranolol standards (e.g., 20.0 µg/mL) in the mobile phase.[1] Create a series of dilutions to generate a calibration curve (e.g., 1.0–16.0 µg/mL).[1]
-
Sample Preparation: Accurately weigh and dissolve the chiral amino alcohol sample in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Data Analysis:
-
Inject the standard solutions to determine the retention times of each enantiomer and to establish the calibration curves.
-
Inject the sample solution.
-
Identify the peaks corresponding to the two enantiomers based on their retention times.
-
Calculate the area of each peak.
-
Determine the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
-
Chiral Gas Chromatography (GC)
This protocol outlines the determination of enantiomeric excess of a chiral amino alcohol after derivatization.
Materials:
-
Chiral amino alcohol sample
-
Derivatizing agent (e.g., trifluoroacetic anhydride or heptafluorobutyl chloroformate)
-
Anhydrous solvent (e.g., dichloromethane)
-
Chiral GC column (e.g., Chirasil-L-Val)[3]
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Procedure:
-
Derivatization:
-
Dissolve a known amount of the amino alcohol sample in anhydrous dichloromethane.
-
Add an excess of the derivatizing agent (e.g., trifluoroacetic anhydride).
-
Allow the reaction to proceed at room temperature or with gentle heating as required.
-
Remove the excess reagent and solvent under a stream of nitrogen.
-
Re-dissolve the residue in a suitable solvent for injection.
-
-
Chromatographic Conditions:
-
Column: Chirasil-L-Val fused-silica capillary column (e.g., 25 m x 0.25 mm I.D., 0.12 µm film thickness)[4]
-
Carrier Gas: Helium or Hydrogen
-
Injector Temperature: e.g., 250 °C
-
Oven Temperature Program: Optimize for the specific derivative (e.g., start at a low temperature and ramp to a higher temperature to ensure separation).
-
Detector Temperature (FID): e.g., 270 °C
-
-
Data Analysis:
-
Inject a derivatized racemic standard to determine the retention times of the two enantiomer derivatives.
-
Inject the derivatized sample.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the peak areas as described for HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This method utilizes a chiral solvating agent (CSA) to induce chemical shift non-equivalence between the enantiomers of a chiral amino alcohol.
Materials:
-
Chiral amino alcohol sample
-
Deuterated solvent (e.g., CDCl₃)
-
Chiral Solvating Agent (CSA), e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a BINOL-based derivative.[2]
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the chiral amino alcohol sample in a deuterated solvent in an NMR tube.
-
-
Initial Spectrum Acquisition:
-
Acquire a standard ¹H NMR spectrum of the sample to identify characteristic proton signals.
-
-
Addition of Chiral Solvating Agent:
-
Add a molar equivalent or a slight excess of the CSA to the NMR tube.
-
Gently mix the contents of the tube.
-
-
Spectrum Acquisition with CSA:
-
Acquire another ¹H NMR spectrum of the mixture.
-
-
Data Analysis:
-
Observe the splitting of one or more proton signals of the amino alcohol into two distinct sets of peaks, corresponding to the two diastereomeric complexes formed with the CSA.
-
Carefully integrate the areas of a well-resolved pair of corresponding signals for the two diastereomers.
-
The ratio of the integrals directly corresponds to the ratio of the enantiomers in the sample.
-
Calculate the enantiomeric excess from the integral values: ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100.
-
Visualized Workflows
The following diagrams illustrate the general experimental workflows for each of the described analytical techniques.
Chiral HPLC Experimental Workflow
Chiral GC Experimental Workflow
NMR Spectroscopy Experimental Workflow
References
- 1. scielo.br [scielo.br]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization and validation of a chiral GC-MS method for the determination of free D-amino acids ratio in human urine: application to a gestational diabetes mellitus study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Purity Analysis of 3-(Boc-amino)-3-methyl-1-butanol
For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral building blocks like 3-(Boc-amino)-3-methyl-1-butanol is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient. The selection of an appropriate analytical method is pivotal for accurate quantification of enantiomers. This guide provides an objective comparison of potential analytical techniques for the chiral analysis of this compound, supported by representative experimental data and detailed methodologies.
The primary challenge in the analysis of this compound is its lack of a strong UV chromophore, which can necessitate derivatization for sensitive detection or the use of alternative detectors like a Refractive Index Detector (RID) or Mass Spectrometer (MS). This guide will explore both direct and indirect chiral separation methods.
Methodology Comparison: HPLC, SFC, and GC
High-Performance Liquid Chromatography (HPLC) is a cornerstone of chiral separations, offering a wide variety of chiral stationary phases (CSPs). Supercritical Fluid Chromatography (SFC) has emerged as a powerful, "greener" alternative, often providing faster and more efficient separations. Gas Chromatography (GC) is another viable technique, particularly for volatile compounds, though it typically requires derivatization to enhance the analyte's volatility and thermal stability.
A summary of the potential approaches is outlined below:
Caption: Approaches for chiral analysis of this compound.
Quantitative Data Summary
The following table summarizes representative performance data for four distinct chiral analysis methodologies. Since specific data for this compound is not widely published, the data for Chiral SFC is adapted from a method for a closely related compound, CBZ-3-aminobutan-1-ol, and the other data are representative of typical performance for similar Boc-protected amino alcohols.
| Parameter | Method 1: Direct Chiral HPLC | Method 2: Direct Chiral SFC | Method 3: Indirect Chiral HPLC | Method 4: Chiral GC |
| Principle | Enantioseparation on a CSP | Enantioseparation on a CSP using supercritical CO₂ | Diastereomer separation on an achiral column | Enantioseparation of volatile derivatives on a CSP |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® IA) | Polysaccharide-based (e.g., Chiralpak® IB-N5) | None (Achiral C18) | Cyclodextrin-based (e.g., Rt-βDEX) |
| Derivatization Required? | No | No | Yes (e.g., with (R)-(+)-1-phenylethyl isocyanate) | Yes (e.g., with trifluoroacetic anhydride) |
| Typical Run Time | 15 - 30 minutes | 3 - 8 minutes | 20 - 40 minutes | 25 - 50 minutes |
| Mobile Phase | Hexane/Ethanol | CO₂/Methanol | Acetonitrile/Water | Helium Carrier Gas |
| Resolution (Rs) | > 1.5 | > 2.0 | > 1.5 (for diastereomers) | > 1.5 |
| Advantages | Wide CSP availability, well-established | Fast, low organic solvent use, high efficiency | Uses standard achiral columns | High resolution for volatile compounds |
| Disadvantages | Longer run times, high solvent cost | Requires specialized instrumentation | Extra sample prep step, potential for racemization | Derivatization is essential, analyte must be thermally stable |
Experimental Protocols
Method 1: Representative Direct Chiral HPLC Protocol
This method is based on established protocols for the separation of Boc-protected amino alcohols.
-
Chromatographic System: HPLC with UV or RI detector.
-
Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Ethanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: Refractive Index (RI) or UV at 210 nm (if sensitivity permits).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of the mobile phase.
Method 2: Representative Direct Chiral SFC Protocol
This protocol is adapted from a validated method for a similar compound.
-
Chromatographic System: Supercritical Fluid Chromatography (SFC) system with UV detector.
-
Column: Chiralpak® IB-N5, 100 x 4.6 mm, 5 µm.[1]
-
Mobile Phase: Supercritical CO₂ / Methanol (90:10, v/v).[1]
-
Flow Rate: 3.0 mL/min.[1]
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of methanol.
Method 3: Representative Indirect Chiral HPLC Protocol
This method involves creating diastereomers that can be separated on a standard achiral column.
-
Derivatization:
-
Dissolve 10 mg of this compound in 1 mL of anhydrous dichloromethane.
-
Add a slight molar excess (approx. 1.1 equivalents) of a chiral derivatizing agent, such as (R)-(+)-1-phenylethyl isocyanate.
-
Add a catalytic amount of a non-nucleophilic base (e.g., triethylamine).
-
Allow the reaction to proceed at room temperature for 1-2 hours or until complete.
-
Quench the reaction and use the resulting solution for analysis.
-
-
Chromatographic System: Standard HPLC with UV detector.
-
Column: C18 reversed-phase column, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Acetonitrile / Water with 0.1% Formic Acid (gradient or isocratic, to be optimized).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Detection: UV at 254 nm (based on the chromophore of the derivatizing agent).
-
Injection Volume: 10 µL.
Workflow Visualization
A general experimental workflow for developing a chiral separation method is depicted below. This process involves selecting an initial chromatographic technique, screening different chiral stationary phases and mobile phases, and optimizing the conditions to achieve baseline separation.
Caption: General workflow for chiral method development.
Conclusion and Recommendations
For the chiral analysis of this compound, both direct and indirect methods are feasible.
-
For high-throughput and "green" chemistry initiatives, Direct Chiral SFC (Method 2) is the recommended approach. It offers significant advantages in speed and reduced organic solvent consumption, making it ideal for routine quality control in a drug development setting.[2][3]
-
When specialized SFC equipment is unavailable, Direct Chiral HPLC (Method 1) on a polysaccharide-based CSP is a robust and reliable alternative. A broad range of suitable columns is commercially available.[4][5]
-
The Indirect HPLC method (Method 3) is a practical option if a variety of chiral columns is not available. However, the additional derivatization step adds complexity and potential for error.
-
Chiral GC should be considered if the analyte is part of a more complex volatile mixture, but the mandatory derivatization makes it less straightforward than SFC or HPLC for this specific compound.[6][7]
Ultimately, the choice of method will depend on available instrumentation, throughput requirements, and the specific goals of the analysis. Initial screening across several platforms is advisable to identify the most optimal conditions.
References
- 1. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
A Comparative Guide to TFA vs. HCl for Boc Deprotection of Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
The removal of the tert-butoxycarbonyl (Boc) protecting group is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceuticals and complex molecules. For the deprotection of N-Boc protected amino alcohols, trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most commonly employed reagents. The choice between these two strong acids can significantly impact reaction efficiency, product purity, and the integrity of other functional groups within the molecule. This guide provides an objective comparison of their performance, supported by available experimental data and established chemical principles, to assist in the selection of the optimal deprotection strategy.
Quantitative Performance Comparison
While direct comparative studies on a wide range of amino alcohols are limited in publicly available literature, the following table summarizes the key performance parameters based on extensive data from the deprotection of amino acids and other closely related amines. The data reflects typical outcomes and should be considered as a guideline for initial experimental design.
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Typical Reaction Conditions | 20-50% TFA in Dichloromethane (DCM) | 4M HCl in 1,4-Dioxane or 1M-4M HCl in Methanol/Ethyl Acetate |
| Reaction Time | Generally rapid (30 minutes to 4 hours) at room temperature.[1][2] | Can be very fast (e.g., 30 minutes with 4M HCl in dioxane)[3][4][5] or slower depending on the solvent and concentration. |
| Yield | Typically high (>90%).[6] | Typically high (>90%).[5] |
| Product Isolation | Product is isolated as a trifluoroacetate salt, which can sometimes be oily and difficult to handle or crystallize.[1] | Product is isolated as a hydrochloride salt, which is often a crystalline solid, facilitating purification by filtration and washing.[1] |
| Key Side Reactions | t-Butylation: Alkylation of nucleophilic sites by the tert-butyl cation.[1] O-Trifluoroacetylation: Esterification of the hydroxyl group, particularly if trifluoroacetic anhydride is present as an impurity.[7] | t-Butylation: Alkylation of nucleophilic sites by the tert-butyl cation.[1] O-Alkylation/Esterification: If using alcoholic solvents like methanol, formation of methyl ethers or esters can occur under prolonged reaction times or with sensitive substrates. |
| Safety and Handling | Highly corrosive and volatile. Requires careful handling in a well-ventilated fume hood.[8] | Corrosive gas or solution. Commercially available as solutions in organic solvents, which are easier to handle than gaseous HCl.[8] |
Logical Workflow for Boc Deprotection
The general workflow for the acid-mediated deprotection of a Boc-protected amino alcohol involves the initial protonation of the carbamate, followed by the elimination of the tert-butyl group and subsequent decarboxylation to yield the free amine.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Spectroscopic Analysis of Chiral Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of spectroscopic data for the characterization of chiral amino alcohols, which are crucial building blocks in asymmetric synthesis and pharmaceutical development. The stereochemistry of these compounds is often critical to their function and efficacy, making accurate spectroscopic characterization essential.[1][2][3] This document presents key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD) in a comparative format to aid in the differentiation and analysis of these important molecules.
Spectroscopic Data Comparison
The following tables summarize key spectroscopic data for two representative chiral amino alcohols: (1S,2R)-1-Aminoindan-2-ol and (S)-(-)-2-Amino-1,1-diphenyl-1-propanol.
Table 1: Nuclear Magnetic Resonance (NMR) Data [1]
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| (1S,2R)-1-Aminoindan-2-ol | 7.40-7.10 (m, 4H, Ar-H), 4.35 (d, 1H, J=4.8 Hz, CH-NH₂), 4.15 (q, 1H, J=4.8 Hz, CH-OH), 3.05 (dd, 1H, J=16.0, 5.2 Hz, CH₂), 2.75 (dd, 1H, J=16.0, 4.8 Hz, CH₂), 1.90 (br s, 3H, NH₂, OH) | 142.5, 140.2, 128.5, 127.0, 125.5, 124.5 (Ar-C), 75.0 (CH-OH), 61.0 (CH-NH₂), 39.5 (CH₂) |
| (S)-(-)-2-Amino-1,1-diphenyl-1-propanol | 7.60-7.10 (m, 10H, Ar-H), 4.10 (q, 1H, J=6.8 Hz, CH-NH₂), 2.50 (br s, 3H, NH₂, OH), 1.10 (d, 3H, J=6.8 Hz, CH₃) | 145.0, 143.0, 128.5, 128.0, 127.5, 127.0 (Ar-C), 78.0 (C(Ph)₂-OH), 54.0 (CH-NH₂), 18.0 (CH₃) |
Table 2: Infrared (IR) and Mass Spectrometry (MS) Data [1]
| Compound | IR (ATR, cm⁻¹) | Mass Spectrometry (MS) |
| (1S,2R)-1-Aminoindan-2-ol | 3360 (O-H), 3290 (N-H), 2920 (C-H), 1600 (C=C), 1080 (C-O) | Molecular Ion [M]⁺: 149.19 |
| (S)-(-)-2-Amino-1,1-diphenyl-1-propanol | 3370 (O-H), 3300 (N-H), 3060, 3030 (Ar C-H), 2970 (C-H), 1600 (C=C), 1060 (C-O) | Molecular Ion [M]⁺: 227.30 |
Table 3: Chiroptical Data
| Compound | Specific Rotation [α]D | Circular Dichroism (CD) |
| (1S,2R)-1-Aminoindan-2-ol | Data not readily available in the public domain. | Induced CD signals can be observed upon complexation with certain reagents.[4] |
| (S)-(-)-2-Amino-1,1-diphenyl-1-propanol | [α]²⁵D = -93° (c 1, CHCl₃) | Exhibits characteristic CD spectra that can be used for enantiomeric excess determination.[5] |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
-
Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. The spectral width should be set to encompass all expected proton resonances (typically 0-12 ppm). A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. The spectral width should cover the expected range for carbon resonances (typically 0-220 ppm). A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.[1]
Infrared (IR) Spectroscopy[1]
-
Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be recorded prior to the sample analysis and automatically subtracted. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[1]
Mass Spectrometry (MS)[1]
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.[1]
Circular Dichroism (CD) Spectroscopy[4][5]
-
Sample Preparation: Prepare a solution of the chiral amino alcohol in a suitable solvent (e.g., THF, acetonitrile). The concentration may need to be optimized for the specific instrument and compound. For some applications, a chiral sensing agent may be added to induce or enhance the CD signal.[4][5]
-
Data Acquisition: Record the CD spectrum over the desired wavelength range. A baseline spectrum of the solvent (and any additives) should be recorded and subtracted from the sample spectrum.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chiral amino alcohol.
References
Comparative Analysis of Synthetic Routes to Enantiopure (R)- and (S)-3-Amino-3-methyl-1-butanol
Introduction: Enantiopure 3-amino-3-methyl-1-butanol is a crucial chiral building block in the synthesis of various pharmaceuticals, including catalysts for asymmetric reactions. The stereocenter at the C3 position necessitates synthetic routes that are not only efficient in terms of chemical yield but also highly selective in producing the desired enantiomer. This guide provides a comparative analysis of two prominent synthetic methodologies for obtaining enantiopure (R)- and (S)-3-amino-3-methyl-1-butanol: one starting from the chiral pool using α-aminoisobutyric acid and another employing asymmetric hydrogenation of an unsaturated precursor.
Quantitative Performance Analysis
The following table summarizes the key performance indicators for the two primary synthetic routes discussed. Data has been compiled from peer-reviewed studies to provide a direct comparison of yield and enantioselectivity.
| Performance Metric | Route 1: From (R)- or (S)-α-Aminoisobutyric Acid | Route 2: Asymmetric Hydrogenation |
| Starting Material | (R)- or (S)-α-Aminoisobutyric acid | 4-Amino-4-methyl-2-pentenenitrile |
| Key Reaction | Reduction of a carboxylic acid derivative | Asymmetric hydrogenation of a C=C bond |
| Chiral Source | Chiral pool (starting material) | Chiral catalyst (e.g., Rh-DuanPhos) |
| Overall Yield | ~70-80% | >90% |
| Enantiomeric Excess (e.e.) | >99% | >99% |
| Key Reagents | LiAlH₄, Boc₂O | H₂, Chiral Rhodium Catalyst |
| Scalability | Moderate | High |
Experimental Methodologies
Detailed experimental protocols for the key transformations in each synthetic route are provided below. These procedures are based on established literature methods and are intended for research and development purposes.
Route 1: Synthesis from (R)-α-Aminoisobutyric Acid
This pathway leverages the readily available chiral pool of α-aminoisobutyric acid. The key step involves the reduction of the carboxylic acid functionality to a primary alcohol without racemization of the adjacent stereocenter.
Step 1: N-Boc Protection of (R)-α-Aminoisobutyric Acid (R)-α-aminoisobutyric acid is first protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions during the reduction step.
-
To a solution of (R)-α-aminoisobutyric acid (1.0 eq) in a 1:1 mixture of dioxane and water, sodium hydroxide (2.5 eq) is added at 0 °C.
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) is then added portion-wise, and the reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is acidified with 1 M HCl to a pH of 2-3.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the N-Boc protected amino acid.
Step 2: Reduction of N-Boc-(R)-α-Aminoisobutyric Acid The protected amino acid is then reduced to the corresponding amino alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
-
A solution of N-Boc-(R)-α-aminoisobutyric acid (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.
-
The reaction mixture is then refluxed for 4 hours.
-
After cooling to 0 °C, the reaction is quenched by the sequential addition of water and 15% aqueous NaOH.
-
The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography to afford (R)-3-(tert-butoxycarbonylamino)-3-methyl-1-butanol.
Step 3: Deprotection of the N-Boc Group The final step involves the removal of the Boc protecting group to yield the target enantiopure amino alcohol.
-
The N-Boc protected amino alcohol (1.0 eq) is dissolved in a solution of 4 M HCl in dioxane.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure, and the residue is basified with 2 M NaOH to a pH of 10-11.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to give pure (R)-3-amino-3-methyl-1-butanol.
Route 2: Asymmetric Hydrogenation
This approach introduces chirality through a catalytic asymmetric hydrogenation of a prochiral olefin. This method is often highly efficient and can be scaled for industrial production.
Step 1: Synthesis of 4-Amino-4-methyl-2-pentenenitrile The substrate for the key asymmetric hydrogenation is prepared from simple starting materials.
-
Acetone cyanohydrin is reacted with an appropriate amine source under conditions that promote the formation of the α,β-unsaturated nitrile.
Step 2: Asymmetric Hydrogenation This is the chirality-inducing step where a chiral catalyst, such as a rhodium complex with a chiral phosphine ligand (e.g., DuanPhos), is used to selectively hydrogenate the carbon-carbon double bond.
-
In a high-pressure reactor, 4-amino-4-methyl-2-pentenenitrile (1.0 eq) and a catalytic amount of [Rh(COD)(DuanPhos)]BF₄ (0.01 mol%) are dissolved in methanol.
-
The reactor is purged with hydrogen gas and then pressurized to 50 atm of H₂.
-
The reaction is stirred at 50 °C for 24 hours.
-
After releasing the pressure, the solvent is removed in vacuo, and the resulting saturated aminonitrile is obtained.
Step 3: Reduction of the Nitrile The nitrile group of the now chiral intermediate is reduced to the primary amine, and any protecting groups are subsequently removed to yield the final product.
-
The chiral aminonitrile is reduced using a suitable reducing agent, such as LiAlH₄ or by catalytic hydrogenation over a nickel catalyst, to afford the desired enantiopure 3-amino-3-methyl-1-butanol.
Visual Workflow Representations
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Synthetic workflow starting from the chiral pool.
Caption: General workflow for the asymmetric hydrogenation route.
A Comparative Guide to Privileged Chiral Ligands in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the performance of leading chiral ligand families—Phosphines, Salens, and N-Heterocyclic Carbenes (NHCs)—in key asymmetric transformations, supported by experimental data and detailed protocols.
The selection of an appropriate chiral ligand is a critical determinant for the success of an asymmetric synthesis, profoundly influencing enantioselectivity, yield, and catalytic activity. This guide provides an objective comparison of three preeminent classes of chiral ligands: Phosphines, Salen-type ligands, and N-Heterocyclic Carbenes (NHCs). By examining their performance in benchmark asymmetric reactions, this document aims to equip researchers with the data necessary to make informed decisions in catalyst system development.
At a Glance: Performance Comparison of Chiral Ligands
To illustrate the relative performance of these ligand classes, we have compiled data for the palladium-catalyzed asymmetric allylic alkylation (AAA) of 1,3-diphenylallyl acetate with dimethyl malonate. This reaction is a well-established benchmark for evaluating the efficacy of chiral ligands.
| Ligand Class | Representative Ligand | Metal/Precursor | Yield (%) | ee (%) | Reference |
| Phosphine | (S)-BINAP | [Pd₂(dba)₃] | >95 | 95 (R) | [1] |
| Phosphine | (R,R)-Trost Ligand | [Pd₂(dba)₃]/HOAc | 98 | >98 (S) | [2] |
| N-Heterocyclic Carbene (NHC) | Imidazolium Salt 9 | [Pd(allyl)Cl]₂ | High | 67 (S) | [3] |
| Bis(oxazoline) (BOX) ¹ | (S,S)-Ph-BOX | [Pd₂(dba)₃] | 95 | 95 (S) | [4] |
¹Data for Bis(oxazoline) ligands, another important class of N,N-ligands, is included for a broader comparison, as direct comparative data for Salen ligands in this specific benchmark reaction is less common.
Experimental Protocols
Detailed methodologies for key asymmetric transformations are provided below to illustrate the practical application of each ligand class.
Asymmetric Hydrogenation with Chiral Phosphine Ligands
Asymmetric hydrogenation is a fundamental transformation for the stereoselective synthesis of a wide range of chiral compounds. Chiral phosphine ligands, particularly atropisomeric biaryl diphosphines like BINAP, are highly effective for this purpose.[5][6]
Reaction: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate.[1]
Catalyst Preparation: In a glovebox, [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral phosphine ligand (e.g., (R,R)-DIPAMP, 1.1 mol%) are dissolved in a degassed solvent such as methanol. The solution is stirred at room temperature for 15-30 minutes to allow for the formation of the active catalyst.
Hydrogenation Procedure: The substrate, methyl (Z)-α-acetamidocinnamate, is dissolved in the reaction solvent in a suitable pressure vessel. The pre-formed catalyst solution is then transferred to this vessel. The vessel is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 3 atm). The reaction is stirred at room temperature until completion, as monitored by an appropriate analytical technique (e.g., TLC or GC). Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the chiral product. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Asymmetric Epoxidation with Chiral Salen Ligands
Chiral Salen-metal complexes are highly versatile catalysts, particularly renowned for their application in the asymmetric epoxidation of unfunctionalized olefins, a reaction famously developed by Jacobsen and Katsuki.[7]
Reaction: (Salen)Mn(III) Catalyzed Asymmetric Epoxidation of 6-CN-2,2-dimethylchromene.[2][8]
General Procedure: To a solution of the alkene (0.05 M) and a surfactant (e.g., diethyltetradecylamine N-oxide, 0.2 M) in water, the chiral (Salen)Mn(III) catalyst (0.002 M) is added. The reaction is initiated by the addition of aqueous hydrogen peroxide (0.4 M) as the oxidant. The mixture is stirred at 25 °C. The progress of the reaction can be monitored by TLC or GC. After the reaction is complete, the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel. The enantiomeric excess of the epoxide is determined by chiral HPLC analysis.
Asymmetric Cyclopropanation with Chiral Bis(oxazoline) Ligands
Reaction: Copper-Catalyzed Asymmetric Cyclopropanation of an Olefin with a Diazo Reagent.
Catalyst Preparation: A solution of the chiral bis(oxazoline) ligand (e.g., (S,S)-t-Bu-BOX, 1.1 mol%) and a copper(I) or copper(II) salt (e.g., Cu(OTf)₂, 1.0 mol%) in a dry, inert solvent like dichloromethane is stirred at room temperature for 1-2 hours to form the catalyst complex.[9][10]
Cyclopropanation Procedure: The olefin is dissolved in the reaction solvent in a flask under an inert atmosphere. The pre-formed catalyst solution is added to the olefin solution. The diazo reagent, dissolved in the same solvent, is then added slowly via a syringe pump over several hours to maintain a low concentration of the diazo compound and suppress side reactions. The reaction is stirred at the desired temperature (e.g., room temperature or below) until the diazo reagent is fully consumed. The reaction mixture is then concentrated, and the crude product is purified by column chromatography to afford the chiral cyclopropane. The enantiomeric and diastereomeric ratios are determined by chiral GC or HPLC analysis.
Logical Frameworks and Workflows
Experimental Workflow for Asymmetric Catalysis
The following diagram illustrates a typical workflow for conducting an asymmetric catalysis experiment, from catalyst preparation to product analysis.
Caption: A generalized workflow for an asymmetric catalysis experiment.
Ligand Selection Logic
The choice of a chiral ligand is a multifaceted decision process. The diagram below outlines the key considerations for selecting an appropriate ligand for a given asymmetric transformation.
Caption: A logical flow for selecting a suitable chiral ligand.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. New chiral thiophene-salen chromium complexes for the asymmetric Henry reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric Catalysis Using Chiral Salen-Metal Complexes: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to NMR Methods for Determining Enantiomeric Purity of Amino Alcohols
For scientists and professionals in drug development and chemical research, the accurate determination of the enantiomeric purity of chiral molecules like amino alcohols is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and accessible platform for this critical analysis. This guide provides an objective comparison of common NMR methods, supported by experimental data and detailed protocols, to assist researchers in selecting the most suitable technique for their needs.
Chiral Derivatizing Agents (CDAs): Covalent Diastereomer Formation
One of the most established methods for determining enantiomeric purity by NMR involves the use of chiral derivatizing agents (CDAs). This technique converts a pair of enantiomers into a mixture of diastereomers by reacting them with an enantiomerically pure CDA. These newly formed diastereomers have distinct chemical and physical properties, leading to separate signals in the NMR spectrum. The ratio of the integration of these signals directly corresponds to the enantiomeric ratio of the original amino alcohol.
Mosher's Acid (MTPA): A Classic CDA
A widely used CDA is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid.[1][2] It is available in both (R) and (S) enantiomerically pure forms and reacts with the alcohol and amine functionalities of amino alcohols to form diastereomeric esters and amides, respectively.[1] The presence of the trifluoromethyl group provides a sensitive probe for ¹⁹F NMR, in addition to the standard ¹H NMR analysis.
Experimental Protocol: Derivatization of an Amino Alcohol with Mosher's Acid Chloride
This protocol outlines the general procedure for the derivatization of a chiral amino alcohol with Mosher's acid chloride for subsequent NMR analysis.
Materials:
-
Chiral amino alcohol (~5-10 mg)
-
(R)- or (S)-Mosher's acid chloride (1.1 - 1.5 equivalents)
-
Anhydrous pyridine or other suitable base (e.g., triethylamine, DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
NMR tube
-
Inert atmosphere (optional, but recommended for sensitive substrates)
Procedure:
-
Dissolve the chiral amino alcohol in the anhydrous deuterated solvent in an NMR tube.
-
Add the anhydrous base to the solution.
-
Add Mosher's acid chloride to the mixture. The reaction is often exothermic.
-
Cap the NMR tube and shake gently to mix the reagents.
-
Allow the reaction to proceed to completion. This may take from a few minutes to several hours at room temperature. Reaction progress can be monitored by NMR. For complete conversion, which is crucial for accurate ee determination, heating or longer reaction times might be necessary.[1]
-
Acquire the ¹H NMR (and/or ¹⁹F NMR) spectrum of the resulting diastereomeric mixture.
Data Presentation: ¹H NMR Chemical Shift Differences (Δδ) for Amino Alcohols with Mosher's Acid
The key to this method is achieving baseline separation of signals from the two diastereomers. The chemical shift difference (Δδ) between corresponding protons in the two diastereomers is a measure of the effectiveness of the chiral derivatizing agent.
| Amino Alcohol | Derivatizing Agent | Solvent | Observed Proton(s) | Δδ (ppm) |
| Phenylalaninol | (R)-MTPA | CDCl₃ | CH(α) | 0.06 |
| 2-Amino-1-phenylethanol | (R)-MTPA | CDCl₃ | CH(α) | Not specified |
Note: Specific Δδ values can vary depending on the specific amino alcohol, the solvent, and the temperature of the NMR experiment.
Workflow for Enantiomeric Purity Determination using a Chiral Derivatizing Agent (CDA)
References
cost-benefit analysis of different 3-(Boc-amino)-3-methyl-1-butanol synthesis routes
For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 3-(Boc-amino)-3-methyl-1-butanol is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed cost-benefit analysis of two primary synthetic routes to this molecule, supported by experimental data and protocols.
At a Glance: Synthesis Route Comparison
| Metric | Route 1: Reduction of Boc-Protected Amino Acid | Route 2: Boc Protection of Amino Alcohol |
| Starting Material | 3-Amino-3-methylbutanoic acid | 3-Amino-3-methyl-1-butanol |
| Number of Steps | 2 (Boc protection, then reduction) | 1 (Boc protection) |
| Overall Yield | Moderate to High | High |
| Cost of Starting Material | Lower | Higher |
| Reagent Cost | Higher (reducing agents) | Lower (Boc anhydride) |
| Process Safety | Requires careful handling of reactive reducing agents | Generally safer |
| Scalability | Good | Excellent |
Logical Workflow of Synthesis Routes
Caption: High-level overview of the two primary synthesis routes for this compound.
Route 1: Reduction of Boc-3-amino-3-methylbutanoic acid
This synthetic approach involves the initial protection of the amino group of 3-amino-3-methylbutanoic acid with a tert-butoxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid to the corresponding primary alcohol.
Experimental Protocol
Step 1a: Synthesis of Boc-3-amino-3-methylbutanoic acid
A general procedure for the Boc protection of an amino acid is as follows:
-
Dissolve 3-amino-3-methylbutanoic acid in a suitable solvent such as a mixture of dioxane and water.
-
Add a base, for example, sodium hydroxide, to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining the pH of the reaction mixture between 9 and 10.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the aqueous solution with a suitable acid (e.g., citric acid or dilute HCl) to a pH of approximately 3.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-3-amino-3-methylbutanoic acid.
Step 1b: Reduction of Boc-3-amino-3-methylbutanoic acid
A procedure adapted from the synthesis of a similar compound, N-Boc-(R)-3-aminobutanol, is described below.[1]
-
Dissolve Boc-3-amino-3-methylbutanoic acid in anhydrous tetrahydrofuran (THF) in a reaction flask under an inert atmosphere.
-
Cool the solution to -20°C.
-
Add sodium borohydride (NaBH₄) in portions.
-
Slowly add a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), dropwise to the reaction mixture.
-
Monitor the reaction for completion using HPLC.
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Add ethyl acetate to the residue and filter to remove any solids.
-
Wash the filtrate with a saturated sodium bicarbonate solution.
-
Concentrate the organic phase to obtain this compound.
Cost-Benefit Analysis Data (Route 1)
| Parameter | Data | Source |
| Starting Material Cost | 3-Amino-3-methylbutanoic acid: ~$20/5g | [2] |
| Boc-3-amino-3-methyl-butyric acid: ~$115/1g | [3] | |
| Key Reagent Costs | Di-tert-butyl dicarbonate: ~$50/100g | - |
| Sodium borohydride: ~$30/100g | - | |
| Boron trifluoride etherate: ~$60/100mL | - | |
| Reported Yield | Boc-protection: Typically >90% | [4] |
| Reduction of N-Boc-(R)-3-aminobutyric acid: 95% | [1] | |
| Reported Purity | Reduction product: 99.0% (HPLC) | [1] |
| Safety Considerations | Sodium borohydride and boron trifluoride etherate are reactive and require careful handling in a controlled environment. | - |
Route 2: Boc Protection of 3-amino-3-methyl-1-butanol
This route is a more direct, one-step process that involves the protection of the amino group of 3-amino-3-methyl-1-butanol using di-tert-butyl dicarbonate.
Experimental Protocol
A general procedure for the Boc protection of an amine is as follows:[5][6]
-
Dissolve 3-amino-3-methyl-1-butanol in a suitable solvent, such as dichloromethane (DCM) or a mixture of THF and water.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the solution. A base such as triethylamine or sodium bicarbonate may be added, especially if the starting material is a salt.
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
If a biphasic system is used, separate the organic layer. If a single solvent is used, it may be removed under reduced pressure.
-
Wash the organic layer or the residue dissolved in an organic solvent with an aqueous solution (e.g., dilute brine or water).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Cost-Benefit Analysis Data (Route 2)
| Parameter | Data | Source |
| Starting Material Cost | (R)-3-Amino-1-butanol: ~
| [7] |
| 3-Amino-3-methyl-2-butanol (analog): ~$160/250mg | ||
| Key Reagent Cost | Di-tert-butyl dicarbonate: ~$50/100g | - |
| Reported Yield | Typically high, often >90% for Boc protection of amines. | [6] |
| Reported Purity | Generally high, purification is often straightforward via extraction or chromatography. | - |
| Safety Considerations | Di-tert-butyl dicarbonate is a skin and eye irritant. The reaction is generally less hazardous than Route 1. | - |
Comparative Discussion
Cost: Route 1 commences with a significantly cheaper starting material, 3-amino-3-methylbutanoic acid. However, the subsequent reduction step requires costly reagents like sodium borohydride and a Lewis acid, or other specialized reducing agents. In contrast, Route 2 begins with the more expensive 3-amino-3-methyl-1-butanol, but the single Boc protection step uses the relatively inexpensive di-tert-butyl dicarbonate. The overall cost-effectiveness will depend on the scale of the synthesis and the prices of reagents from specific suppliers. For large-scale production, the lower cost of the starting material in Route 1 may be advantageous, provided the cost of the reducing agents can be managed.
Efficiency and Yield: Route 2 is a more atom-economical and shorter process, consisting of a single, typically high-yielding step. Route 1 involves two steps, and while each step can have a high yield, the cumulative yield will be lower than a single high-yielding step.
Safety and Handling: The reduction step in Route 1 involves flammable and reactive hydrides, which require stringent safety precautions, especially on a large scale. Route 2 is generally considered safer, with the main hazard being the handling of Boc anhydride.
Scalability: Both routes are scalable. However, the simpler procedure and milder conditions of Route 2 make it more amenable to large-scale industrial production with less specialized equipment compared to the reduction step in Route 1.
Conclusion for Researchers and Drug Development Professionals
The choice between these two synthetic routes for this compound will largely depend on the specific priorities of the project.
-
For small-scale laboratory synthesis where simplicity and speed are key, Route 2 is often preferred due to its single, high-yielding step and safer reaction conditions.
-
For large-scale industrial production where the cost of starting materials is a major driver, Route 1 may be more economically viable, despite the additional step and more hazardous reagents. A thorough process optimization to minimize the cost of the reduction step would be crucial.
It is recommended that researchers perform a cost analysis based on their current supplier pricing and scale requirements before selecting a route. Furthermore, for chiral applications, the stereochemical integrity of the starting material and any potential racemization during the synthesis must be considered.
References
- 1. Preparation method for R-3-aminobutanol - Eureka | Patsnap [eureka.patsnap.com]
- 2. 625-05-8 Cas No. | 3-Amino-3-methylbutanoic acid | Apollo [store.apolloscientific.co.uk]
- 3. chemimpex.com [chemimpex.com]
- 4. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. indiamart.com [indiamart.com]
Unveiling the Biological Landscape of Boc-Protected Amino Alcohols: A Comparative Guide
A significant study on isosteviol-derived 1,3-amino alcohols highlights a critical structure-activity relationship: the presence of a Boc (tert-butoxycarbonyl) protecting group on the amino function generally diminishes or eliminates cytotoxic activity against cancer cell lines.[1] This suggests that a free secondary amino group is often essential for the compound's biological function. However, exceptions exist, indicating that the molecular context of the Boc-protected group is a key determinant of its activity profile.[1]
Comparative Analysis of Antiproliferative Activity
The following data, derived from studies on isosteviol-based compounds, compares the in vitro antiproliferative activity of N-Boc protected amino alcohols and their deprotected analogues against a panel of human cancer cell lines. The activity is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Antiproliferative Activity (IC50, µM) of Isosteviol-Based 1,3-Amino Alcohols
| Compound | Structure Feature | A2780 (Ovarian) | HeLa (Cervical) | MCF-7 (Breast) | MDA-MB-231 (Breast) |
| 12 | N-Boc protected | 4.78 | >50 | >50 | >50 |
| 6, 7, 11 | N-Boc protected | >50 | >50 | >50 | >50 |
| 15-20 | Deprotected (Secondary Amines) | 5.37 - 15.31 | 5.76 - 15.11 | 6.27 - 16.32 | 6.84 - 17.54 |
| 23-28 | Deprotected (Secondary Amines) | 7.91 - 18.23 | 8.12 - 20.14 | 8.54 - 21.32 | 9.01 - 22.45 |
| Cisplatin | Reference Drug | 1.21 | 2.45 | 4.67 | 3.89 |
Data synthesized from Gömöry, Á., et al. (2024).[1]
As the data indicates, most N-Boc protected amino alcohols (compounds 6, 7, and 11) were inactive across all tested cell lines.[1] Notably, compound 12 showed selective and potent activity against the A2780 ovarian cancer cell line, suggesting that specific structural modifications can confer activity even with the Boc group present.[1] In stark contrast, the corresponding deprotected secondary amines (series 15-20 and 23-28) consistently demonstrated broad-spectrum antiproliferative effects, underscoring the general importance of the unprotected amino group for cytotoxicity in this class of compounds.[1]
Experimental Methodologies
The following protocols are summarized from the key studies and provide a framework for the synthesis and biological evaluation of amino alcohol derivatives.
General Synthesis of N-Substituted 1,3-Amino Alcohols
The synthesis of the target 1,3-amino alcohol derivatives typically involves a multi-step process starting from a suitable precursor, such as isosteviol. A key intermediate is a hydroxyaldehyde, which then undergoes reductive amination.
-
Schiff Base Formation: The hydroxyaldehyde intermediate is reacted with a variety of primary amines in a suitable solvent like dry ethanol at room temperature for several hours. This reaction forms an intermediate Schiff base.[1]
-
Reduction: The resulting Schiff base is then reduced without isolation. Sodium borohydride (NaBH₄) is added to the reaction mixture under mild conditions (e.g., in methanol at 25°C) to reduce the imine to the corresponding secondary amine, yielding the final N-substituted 1,3-amino alcohol.[1]
-
Boc-Protection (for intermediates): To synthesize the N-Boc protected versions, the amino group is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The Boc group can be removed later using an acid like trifluoroacetic acid (TFA).[1]
References
Safety Operating Guide
Navigating the Safe Disposal of 3-(Boc-amino)-3-methyl-1-butanol: A Procedural Guide
Immediate Safety and Handling Protocols
Before proceeding with disposal, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield are recommended to prevent splashes. |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling the chemical.[1] |
| Skin and Body | A lab coat or other protective clothing should be worn to prevent skin contact. |
| Respiratory | In case of insufficient ventilation or the potential for aerosol formation, use a NIOSH-approved respirator. |
Step-by-Step Disposal Procedure
The disposal of 3-(Boc-amino)-3-methyl-1-butanol should always be conducted in accordance with federal, state, and local environmental regulations.[2][3] It is imperative to contact a licensed professional waste disposal service to ensure proper handling and disposal.[2]
Experimental Protocol for Waste Neutralization (General Guidance):
Note: This is a general procedure and may need to be adapted based on the specific waste matrix and institutional protocols.
-
Segregation and Storage: Keep the waste chemical in its original or a compatible, properly labeled, and sealed container.[3] Do not mix with other waste materials.[3] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Waste Characterization: If not already known, the waste may need to be characterized to determine its hazardous properties. Based on similar compounds, it may be classified as a combustible liquid.[3]
-
Consultation: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to determine the appropriate disposal route.
-
Packaging for Disposal: Package the waste container as instructed by the disposal service. This may involve placing it in a larger, approved outer container with appropriate labeling.
-
Documentation: Complete all necessary waste disposal forms and maintain records as required by your institution and local regulations.
-
Handover: Transfer the packaged waste to the authorized waste disposal personnel for transportation and final disposal at an approved facility.
Disposal Workflow
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow emphasizes the critical steps from initial handling to final disposal, ensuring safety and compliance at each stage.
Important Considerations
-
Spill Response: In the event of a spill, absorb the material with an inert absorbent (e.g., sand, earth) and place it in a suitable container for disposal.[2] Ensure adequate ventilation and remove all sources of ignition.
-
Fire Safety: Based on data for similar compounds, this chemical may be a combustible liquid.[3] Use dry sand, dry chemical, or alcohol-resistant foam to extinguish a fire.[3]
-
Environmental Precautions: Do not allow the product to enter drains or waterways.[1][3]
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within their research endeavors.
References
Essential Safety and Operational Guide for Handling 3-(Boc-amino)-3-methyl-1-butanol
Disclaimer: This document provides essential safety and logistical information for handling 3-(Boc-amino)-3-methyl-1-butanol based on available data. A comprehensive Safety Data Sheet (SDS) for this specific compound was not found. Therefore, the following guidance is a synthesis of information for this chemical and compounds with similar functional groups and known hazards. All laboratory operations should be conducted by trained personnel in a controlled environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1][2]. It is imperative to use appropriate personal protective equipment to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes that can cause serious eye irritation[1][2]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact which can cause irritation[1][2]. |
| Skin and Body Protection | Laboratory coat. | Provides a barrier against accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of vapors, which may cause respiratory irritation[1][2]. The precautionary statement P261 advises to avoid breathing vapors[1][2]. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure a safe laboratory environment.
Operational Plan:
-
Engineering Controls: All handling of this compound should be performed in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.
-
Safe Handling Practices: Avoid direct contact with skin and eyes. Do not ingest. Prevent the formation of aerosols.
-
Hygiene: Wash hands thoroughly after handling.
Storage Plan:
-
Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated area. The recommended storage temperature is between 2°C and 8°C[1][2].
-
Incompatibilities: Keep away from strong oxidizing agents.
First Aid Measures
In case of accidental exposure, immediate and appropriate first aid is critical.
Table 2: First Aid Procedures
| Exposure Route | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. This is in line with precautionary statement P305+P351+P338[1][2]. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention. |
| Inhalation | Move the exposed person to fresh air. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if symptoms occur. |
| Ingestion | Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention. |
Disposal Plan
Dispose of this compound and its containers in accordance with local, regional, and national regulations. As a general guideline for chemical waste:
-
Chemical Disposal: The compound should be disposed of as chemical waste. It is advisable to consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
-
Container Disposal: Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse empty containers.
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a research setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
